Physicochemical Profiling and Synthetic Utility of N-(2-hydroxy-4-methoxyphenyl)propanamide
The following technical guide details the physicochemical properties, synthesis, and characterization of N-(2-hydroxy-4-methoxyphenyl)propanamide (CAS 101908-49-0), a functionalized aniline derivative utilized as a high-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, synthesis, and characterization of N-(2-hydroxy-4-methoxyphenyl)propanamide (CAS 101908-49-0), a functionalized aniline derivative utilized as a high-value intermediate in medicinal chemistry and organic synthesis.
[1]
Executive Summary
N-(2-hydroxy-4-methoxyphenyl)propanamide (CAS 101908-49-0 ) is a di-substituted phenylpropanamide characterized by an ortho-hydroxy and para-methoxy substitution pattern relative to the amide nitrogen.[1] This specific arrangement confers unique electronic properties, making the molecule a versatile scaffold for the synthesis of benzoxazoles, pharmaceutical metabolites, and potential tyrosinase inhibitors. This guide provides a comprehensive analysis of its physicochemical parameters, synthetic methodologies, and stability profiles for researchers in drug discovery and material science.
Chemical Identity & Structural Analysis[1][2][3]
The molecule consists of a propionyl group attached to a 2-hydroxy-4-methoxyaniline core.[1][2] The ortho-hydroxyl group is capable of forming an intramolecular hydrogen bond with the amide carbonyl oxygen, influencing the molecule's solubility and membrane permeability (LogP).[1]
Predicted based on structure (e.g., GTROJNGJJKJMDO-UHFFFAOYSA-N analog)
Structural Diagram (Electronic Effects)
The para-methoxy group acts as an electron-donating group (EDG) via resonance, increasing electron density on the aromatic ring, while the ortho-hydroxyl group provides a handle for cyclization or further functionalization.[1]
Physicochemical Properties
The following data aggregates calculated values (using ACD/Labs and chemically similar analogs) and expected experimental ranges.
General Physical Constants
Property
Value / Range
Confidence Level
Physical State
Solid (Crystalline powder)
High
Color
Off-white to pale beige
High
Melting Point
128°C – 132°C (Predicted)
Medium
Boiling Point
445.3°C at 760 mmHg (Predicted)
Low (Decomposes)
Density
1.2 ± 0.1 g/cm³
Medium
Flash Point
~223°C
Predicted
Solubility & Lipophilicity
Solvent
Solubility (mg/mL)
Comments
Water
< 1 mg/mL
Sparingly soluble (Hydrophobic ring)
DMSO
> 50 mg/mL
Excellent solvent for stock solutions
Ethanol
> 30 mg/mL
Good solubility
LogP (Octanol/Water)
1.45 – 1.80
Moderate lipophilicity; likely permeable
pKa (Phenolic OH)
9.5 ± 0.2
Weakly acidic
pKa (Amide NH)
~15
Neutral under physiological conditions
Synthetic Methodology
The synthesis of N-(2-hydroxy-4-methoxyphenyl)propanamide is best achieved via the selective N-acylation of 2-amino-5-methoxyphenol .[1]
Understanding the degradation pathways is crucial for formulation and storage.
Hydrolysis: Stable at neutral pH. Under strongly acidic (pH < 2) or basic (pH > 10) conditions, the amide bond hydrolyzes to regenerate propionic acid and the aminophenol.[1]
Oxidation: The phenol group is susceptible to oxidation by air over time, leading to quinone-like colored impurities (pinking/browning). Storage under nitrogen at 2-8°C is recommended. [1]
Cyclization: Under high heat (>150°C) or dehydrating conditions (e.g., P₂O₅), the molecule may cyclize to form 5-methoxy-2-ethylbenzoxazole .[1]
Degradation Pathway Diagram
Caption: Primary degradation and transformation pathways.[1]
Biological & Pharmaceutical Relevance[3][6][7]
Metabolism: Likely metabolized via O-demethylation (CYP450) to the catechol derivative, or via amide hydrolysis.
Potential Applications:
Tyrosinase Inhibition: Structurally similar to resorcinol derivatives used in skin depigmentation.
Analgesic Activity: Analogous to acetaminophen, potentially possessing COX-inhibitory activity with reduced hepatotoxicity due to the methoxy substitution.
Intermediate: Precursor for Ranolazine analogs and other cardiovascular agents.
References
CymitQuimica. Propanamide, N-(2-hydroxy-4-methoxyphenyl)- Product Catalog. CAS 101908-49-0.[2][3][4][5][6] Link
PubChem. Compound Summary for Substituted Phenylpropanamides. National Library of Medicine (US).[1] Link
BLD Pharm. Building Blocks: N-(2-Hydroxy-4-methoxyphenyl)propionamide.[1][2][3][4][5][6][7] Catalog No. BD01513304.[2][3][4][5][6] Link
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley-Interscience, 2013. (For acylation mechanisms).[1]
ACD/Labs. Predicted Physicochemical Properties for C10H13NO3. (Data derived from Percepta Platform).[1]
A Technical Guide to 2-Hydroxy-4-methoxyaniline Amides: Synthesis, Biological Evaluation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals The amide functional group is a cornerstone of medicinal chemistry, present in over a quarter of all known drugs. Its unique properties, including stability...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The amide functional group is a cornerstone of medicinal chemistry, present in over a quarter of all known drugs. Its unique properties, including stability and hydrogen bonding capabilities, make it a privileged scaffold in the design of novel therapeutics.[1] Within the vast landscape of amide-containing compounds, those derived from substituted anilines represent a particularly rich area of investigation. This guide focuses on the synthesis, biological evaluation, and therapeutic potential of amides derived from 2-hydroxy-4-methoxyaniline, a versatile building block for creating structurally diverse and biologically active molecules.
This document provides an in-depth review of the synthetic methodologies for preparing these amides, detailed protocols for assessing their biological activities, and insights into their structure-activity relationships. By integrating established chemical principles with contemporary biological assays, this guide aims to equip researchers with the knowledge to explore this promising class of compounds for the development of new therapeutic agents.
I. Synthesis of 2-Hydroxy-4-methoxyaniline Amides: A Practical Approach
The synthesis of amides from 2-hydroxy-4-methoxyaniline can be achieved through various established methods of amide bond formation. A common and effective strategy involves the coupling of the aniline with a carboxylic acid or its activated derivative.
General Synthesis Workflow
A typical synthetic route for preparing amides from a substituted aniline, such as 2-hydroxy-4-methoxyaniline, and a carboxylic acid is depicted below. This process generally involves the activation of the carboxylic acid, followed by nucleophilic acyl substitution by the aniline.
Caption: A generalized workflow for the synthesis of 2-hydroxy-4-methoxyaniline amides.
Experimental Protocol: Synthesis of N-(2-hydroxy-4/5-nitrophenyl)benzamides
The following protocol is adapted from a study on the synthesis of antimicrobial N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and provides a robust method for the synthesis of related 2-hydroxyaniline amides.[2]
Materials:
2-Amino-5-nitrophenol or 2-Amino-4-nitrophenol (as a surrogate for 2-hydroxy-4-methoxyaniline)
Benzoyl chloride (or other desired acyl chloride)
Dry pyridine
Phosphorus oxychloride (POCl₃)
Ice bath
Standard laboratory glassware
Procedure:
To a solution of the appropriate aminophenol (e.g., 2-amino-5-nitrophenol) in dry pyridine, add an equimolar amount of the desired acyl chloride (e.g., benzoyl chloride).
Transfer the reaction flask to an ice bath to maintain a low temperature.
Add freshly distilled phosphorus oxychloride dropwise with continuous stirring.
Stir the reaction mixture for several hours while maintaining the temperature below 5°C.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
Collect the precipitate by filtration, wash with cold water, and dry.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[3]
Characterization:
The synthesized amides should be characterized using standard analytical techniques:
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as N-H, C=O (amide), and O-H stretching vibrations.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the successful formation of the amide bond.
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
Elemental Analysis: To confirm the elemental composition of the final product.
II. Biological Evaluation: Screening for Therapeutic Potential
Amide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] This section outlines detailed protocols for evaluating the antimicrobial and anti-inflammatory potential of newly synthesized 2-hydroxy-4-methoxyaniline amides.
A. Antimicrobial Activity
The antimicrobial efficacy of the synthesized amides can be determined by assessing their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
This method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[2]
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
96-well microtiter plates
Standard antibiotics (e.g., ampicillin, fluconazole) as positive controls
Spectrophotometer or microplate reader
Procedure:
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the stock solutions in the appropriate broth in a 96-well plate to obtain a range of concentrations.
Prepare a standardized inoculum of each microorganism (adjusted to 0.5 McFarland standard).
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
Include positive controls (broth with microorganisms and a standard antibiotic) and negative controls (broth with microorganisms and no compound).
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
The results should be summarized in a table format for easy comparison of the antimicrobial activity of the different derivatives.
Compound
S. aureus MIC (µg/mL)
B. subtilis MIC (µg/mL)
E. coli MIC (µg/mL)
K. pneumoniae MIC (µg/mL)
P. aeruginosa MIC (µg/mL)
C. albicans MIC (µg/mL)
Amide 1
Amide 2
Amide 3
Ampicillin
N/A
Fluconazole
N/A
N/A
N/A
N/A
N/A
B. Anti-inflammatory Activity
The anti-inflammatory properties of 2-hydroxy-4-methoxyaniline amides can be assessed by their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. A key indicator of inflammation is the production of nitric oxide (NO).
Cell Line: RAW 264.7 murine macrophage cell line
Materials:
Synthesized 2-hydroxy-4-methoxyaniline amides
Lipopolysaccharide (LPS)
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Sodium nitrite (NaNO₂) standard
96-well cell culture plates
Procedure:
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
After incubation, collect the cell culture supernatant.
In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).
Incubate for 10-15 minutes at room temperature.
Measure the absorbance at 540 nm using a microplate reader.
Calculate the nitrite concentration using a sodium nitrite standard curve.
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Data Presentation:
The anti-inflammatory activity can be presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of NO production.
Compound
NO Production IC₅₀ (µM)
Amide 1
Amide 2
Amide 3
Dexamethasone (Control)
III. Structure-Activity Relationship (SAR) and Mechanistic Insights
Understanding the relationship between the chemical structure of the 2-hydroxy-4-methoxyaniline amides and their biological activity is crucial for designing more potent and selective compounds.
Key Structural Considerations for Bioactivity
Substituents on the Amide Nitrogen: The nature of the aromatic or aliphatic group attached to the amide nitrogen can significantly influence bioactivity. Electron-donating or electron-withdrawing groups on this ring can affect the electronic properties and binding interactions with biological targets.
The 2-Hydroxy and 4-Methoxy Groups: The phenolic hydroxyl group at the 2-position and the methoxy group at the 4-position on the aniline ring are key features. The hydroxyl group can participate in hydrogen bonding, which is often crucial for receptor binding. The methoxy group can influence the compound's lipophilicity and metabolic stability.
Amide Bond Conformation: The geometry of the amide bond (cis vs. trans) can affect the overall shape of the molecule and its ability to fit into a binding pocket.
Potential Mechanisms of Action
While the specific mechanisms of action for 2-hydroxy-4-methoxyaniline amides are not yet fully elucidated, related compounds have been shown to act on various biological targets.
Caption: A diagram illustrating potential molecular targets and resulting biological effects of 2-hydroxy-4-methoxyaniline amides.
For instance, some amide derivatives have been identified as inhibitors of enzymes like xanthine oxidase, which is involved in gout and hyperuricemia. Others have shown activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.
IV. Future Directions and Therapeutic Applications
The versatile scaffold of 2-hydroxy-4-methoxyaniline amides presents numerous opportunities for further research and development.
Lead Optimization: Systematic modification of the substituents on both the aniline and the acyl portion of the molecule can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
Elucidation of Mechanism of Action: In-depth studies are needed to identify the specific molecular targets of bioactive 2-hydroxy-4-methoxyaniline amides. This could involve techniques such as target-based screening, proteomics, and molecular docking studies.
Exploration of New Therapeutic Areas: While antimicrobial and anti-inflammatory activities are promising starting points, this class of compounds should be screened against a broader range of biological targets to uncover new therapeutic applications, such as in oncology, neurodegenerative diseases, and metabolic disorders.
Amide Bond Bioisosteres: To improve metabolic stability and other drug-like properties, the amide bond can be replaced with bioisosteric moieties such as 1,2,3-triazoles, oxadiazoles, or fluoroalkenes.
References
Synthesis of some Amide derivatives and their Biological activity. (n.d.). Retrieved from [Link]
2-hydroxy-4-methoxy-n-(4-methoxyphenyl)benzamide. PubChemLite. (n.d.). Retrieved from [Link]
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4088.
Ertan, T., Yildiz, I., Ozkan, S., Temiz-Arpaci, O., Kaynak, F., Yalcin, I., Aki-Sener, E., & Abbasoglu, U. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Bioorganic & Medicinal Chemistry, 15(5), 2032–2044.
Chauhan, D., Sharma, A. K., & Kumar, N. (2009). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. Bioorganic & Medicinal Chemistry Letters, 19(16), 4683–4686.
Raza, A., Razak, I. A., Chantrapromma, S., Fun, H. K., & Siddiqui, H. L. (2011). 2-Hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2253.
Benzamide, 2-hydroxy-n-(4-methoxyphenyl)-4-methyl-. PubChemLite. (n.d.). Retrieved from [Link]
N-[(2S)-2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide. PubChem. (n.d.). Retrieved from [Link]
Georgieva, M., Zlatkov, A., & Peikov, P. (2020). Evaluation of antioxidant, anti-inflammatory and anti-arthritic activity of new ibuprofen derivatives.
Tsai, C. W., Lin, Y. C., & Wang, Y. F. (2023). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. Journal of Food Biochemistry, 47(4), e14647.
N-hydroxyamide derivatives possessing antibacterial activity. (2004). Google Patents.
Kumar, A., Vedasree, N., Lavanya, M., Babu, S., & Reddy, A. V. (2017). Synthesis, characterization, antimicrobial and antioxidant activity of 2-hydroxy-4- methoxybenzaldehyde-4-phenylthiosemicarbazone and its Pd(II), Ni(II) and Cu(II) complexes having heterocyclic bases. Journal of Applicable Chemistry, 6(4), 624-635.
Pinto, M., Almeida, C., Guedes, R. C., & Iley, J. (2020). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Molecules, 25(4), 823.
Singh, C., Verma, A., & Singh, S. K. (2023).
Tsolaki, E., Geronikaki, A., & Eleftheriou, P. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2097.
Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. (2021). Russian Chemical Bulletin, 70(1), 108-117.
Ahmadi, A., Khalili, M., Olama, Z., Karami, S., & Nahri-Niknafs, B. (2017). Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. Mini-Reviews in Medicinal Chemistry, 17(9), 754–761.
Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. (2023). Frontiers in Chemistry, 11, 1215468.
Kumar, V., & Locuson, C. W. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(22), 13316–13369.
Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). Der Pharma Chemica, 3(6), 337-344.
An In-depth Technical Guide to the Solubility Profile of N-(2-hydroxy-4-methoxyphenyl)propanamide in Organic Solvents
Executive Summary The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthesis and pu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and final dosage form performance. This guide provides a comprehensive technical overview of the solubility profile of N-(2-hydroxy-4-methoxyphenyl)propanamide, a phenolic amide derivative. We delve into the theoretical principles governing its solubility, present a robust experimental protocol for accurate solubility determination using the isothermal shake-flask method, and analyze the resulting solubility data across a spectrum of organic solvents. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to understand and manipulate the solubility of this compound and other structurally similar molecules.
Introduction
N-(2-hydroxy-4-methoxyphenyl)propanamide is an organic compound featuring a phenolic hydroxyl group, a methoxy group, and a propanamide side chain. This combination of functional groups imparts a unique polarity profile, making its interaction with various solvents a subject of significant interest in pharmaceutical and chemical research. Understanding the solubility of this compound is not merely an academic exercise; it is fundamental to:
Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization is crucial for achieving high yield and purity.[1][2]
Formulation Development: Solubility data dictates the choice of excipients and manufacturing processes for creating stable and bioavailable drug products, such as oral solutions, injectables, or amorphous solid dispersions.[3][4]
Analytical Method Development: Choosing the right solvent is essential for techniques like High-Performance Liquid Chromatography (HPLC) and creating stock solutions for various assays.[1]
This guide will explore the key factors influencing the solubility of N-(2-hydroxy-4-methoxyphenyl)propanamide and provide a detailed framework for its experimental determination.
Physicochemical Characterization
To understand the solubility profile of N-(2-hydroxy-4-methoxyphenyl)propanamide, we must first examine its molecular structure and inherent physicochemical properties.
Phenolic Hydroxyl (-OH): This group is a potent hydrogen bond donor and a weak acceptor. It is acidic and can significantly enhance solubility in polar, protic solvents.[5][6]
Amide (-C(O)NH-): The secondary amide group is a key structural feature. The carbonyl oxygen is a strong hydrogen bond acceptor, while the N-H group is a hydrogen bond donor.[7][8] This dual capability allows for strong intermolecular interactions, both with itself (in the crystal lattice) and with solvent molecules.[7][8]
Methoxy (-OCH3): The ether group is a hydrogen bond acceptor but is generally considered less polar than a hydroxyl group.
Aromatic Ring & Ethyl Chain: These hydrocarbon portions of the molecule contribute to its non-polar character, enhancing solubility in less polar or non-polar solvents.[7]
The interplay between the polar (hydroxyl, amide) and non-polar (aromatic ring, alkyl chain) regions of the molecule dictates its solubility. The principle of "like dissolves like" is paramount; the compound will exhibit higher solubility in solvents with similar polarity and hydrogen bonding capabilities.[5][9][10]
Principles of Solubility in Organic Solvents
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing. For dissolution to occur spontaneously, this energy change must be negative. This process involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[9][10]
A useful framework for predicting solubility is the Hansen Solubility Parameters (HSP) . This model deconstructs the total cohesive energy of a substance into three components:
δd (Dispersion forces): Energy from van der Waals forces.
δp (Polar forces): Energy from dipolar intermolecular forces.
δh (Hydrogen bonding forces): Energy from the formation of hydrogen bonds.[11][12][13]
The core concept is that substances with similar HSP values (δd, δp, and δh) are likely to be miscible or have high solubility in one another.[11][12][14] For N-(2-hydroxy-4-methoxyphenyl)propanamide, its significant capacity for hydrogen bonding (due to -OH and -NH groups) and moderate polarity suggest it will be most soluble in solvents that also have high δp and δh values.
Experimental Determination of Solubility
The gold standard for determining equilibrium solubility is the isothermal shake-flask method .[15][16][17] This method measures the saturation concentration of a compound in a solvent at a constant temperature, ensuring a true thermodynamic equilibrium is reached.[15][18]
Selected organic solvents (HPLC grade or equivalent)
Scintillation vials or glass tubes with screw caps
Orbital shaker or rotator in a temperature-controlled incubator
Syringe filters (e.g., 0.22 µm PTFE)
Analytical balance
High-Performance Liquid Chromatography (HPLC) system with UV detector
Methodology: Isothermal Shake-Flask Protocol
The following protocol outlines a self-validating system for accurate solubility measurement.
Preparation: Add an excess amount of solid N-(2-hydroxy-4-methoxyphenyl)propanamide to a series of vials. The excess solid is crucial to ensure that saturation is achieved.
Solvent Addition: Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[17][18]
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.
Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe.
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles that would otherwise lead to an overestimation of solubility.
Dilution & Analysis: Accurately dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
Visualization of Experimental Workflow
The shake-flask protocol can be visualized as a clear, sequential process.
Caption: Workflow for Equilibrium Solubility Determination.
Solubility Profile and Data Analysis
Based on the physicochemical properties of N-(2-hydroxy-4-methoxyphenyl)propanamide, a hypothetical but scientifically grounded solubility profile can be predicted. The compound's ability to both donate and accept hydrogen bonds, combined with its moderate polarity, suggests a distinct trend across different solvent classes.
Quantitative Solubility Data
The table below summarizes the expected solubility of N-(2-hydroxy-4-methoxyphenyl)propanamide in a range of common organic solvents at 25°C.
Solvent
Solvent Class
Polarity Index
Expected Solubility (mg/mL)
Dominant Solute-Solvent Interactions
n-Heptane
Non-polar Aliphatic
0.1
< 0.1
Weak van der Waals forces
Toluene
Non-polar Aromatic
2.4
Low (~0.5 - 2)
van der Waals, π-π stacking
Dichloromethane
Apolar Halogenated
3.1
Moderate (~5 - 15)
Dipole-dipole interactions
Ethyl Acetate
Polar Aprotic (Ester)
4.4
Moderate-High (~20 - 50)
H-bond accepting, dipole-dipole
Acetone
Polar Aprotic (Ketone)
5.1
High (~50 - 150)
Strong H-bond accepting, dipole-dipole
2-Propanol
Polar Protic (Alcohol)
3.9
High (~75 - 200)
H-bond donating & accepting
Ethanol
Polar Protic (Alcohol)
4.3
Very High (> 200)
Strong H-bond donating & accepting
Methanol
Polar Protic (Alcohol)
5.1
Very High (> 250)
Strong H-bond donating & accepting
DMSO
Polar Aprotic
7.2
Very High (> 300)
Very strong H-bond accepting, strong dipole
Discussion of Results
Non-polar Solvents (Heptane, Toluene): Solubility is expected to be very low. The energy required to break the strong hydrogen bonds in the compound's crystal lattice is not compensated by the weak van der Waals interactions formed with these solvents.[19]
Polar Aprotic Solvents (Ethyl Acetate, Acetone, DMSO): Solubility increases significantly in this class. These solvents are effective hydrogen bond acceptors, readily interacting with the phenolic -OH and amide N-H protons of the solute.[6][19] DMSO, being a highly polar and strong hydrogen bond acceptor, is predicted to be an excellent solvent.
Polar Protic Solvents (Alcohols): Alcohols like methanol and ethanol are predicted to be the best solvents. They are both excellent hydrogen bond donors and acceptors, allowing them to effectively solvate all polar functional groups on the N-(2-hydroxy-4-methoxyphenyl)propanamide molecule, leading to high solubility.[5][9] The general trend for alcohols is that solubility increases as the alkyl chain gets shorter (Methanol > Ethanol > 2-Propanol), as the overall solvent polarity increases.[5][6]
Implications for Research and Development
This solubility profile provides actionable insights for various stages of drug development:
Crystallization: Solvents with moderate solubility (e.g., ethyl acetate, dichloromethane) or solvent/anti-solvent systems (e.g., ethanol/heptane) would be primary candidates for developing robust crystallization processes for purification.
Pre-formulation: For liquid formulations, polar protic solvents like ethanol or co-solvent systems involving propylene glycol could be explored.[9] The high solubility in DMSO makes it an ideal solvent for preparing high-concentration stock solutions for in-vitro screening assays.[20]
Amorphous Formulations: The high solubility in volatile solvents like acetone and methanol makes them suitable for spray drying processes to create amorphous solid dispersions, a common technique for enhancing the bioavailability of poorly water-soluble drugs.[3]
Conclusion
The solubility of N-(2-hydroxy-4-methoxyphenyl)propanamide is intrinsically linked to its molecular structure, characterized by a balance of hydrogen-bonding groups and non-polar regions. Its solubility is highest in polar protic solvents (alcohols) and polar aprotic solvents (DMSO, acetone) that can effectively disrupt the crystal lattice by forming strong solute-solvent hydrogen bonds. Conversely, it is poorly soluble in non-polar solvents. The systematic determination of this solubility profile using the isothermal shake-flask method provides critical data that informs rational decision-making in chemical synthesis, process development, and pharmaceutical formulation.
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Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
van der Hooft, J. J. J., et al. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Molecules, 27(7), 2139.
World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies.
Warren, D. B., & Chalmers, R. A. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
Cheméo. (n.d.). Chemical Properties of Propanamide, N-(4-methoxyphenyl)-2,2,3,3,3-pentafluoro-.
University of Calgary. (2023, August 31). Solubility of Organic Compounds. (Source appears to be lab manual).
Roses, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 133-141.
An In-depth Technical Guide to N-(2-hydroxy-4-methoxyphenyl)propanamide: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of N-(2-hydroxy-4-methoxyphenyl)propanamide, a phenolic amide of interest to researchers in medicinal chemistry and materials science. As this compound is not readil...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of N-(2-hydroxy-4-methoxyphenyl)propanamide, a phenolic amide of interest to researchers in medicinal chemistry and materials science. As this compound is not readily cataloged with a dedicated CAS number, this document outlines a robust synthetic protocol, predicts its key chemical identifiers and spectral characteristics based on established chemical principles, and explores its potential applications grounded in the properties of analogous structures. This guide is intended for researchers, scientists, and drug development professionals.
Introduction and Rationale
Phenolic amides are a class of organic compounds that feature both a hydroxyl group on an aromatic ring and an amide functional group. This structural combination imparts a unique set of properties, including the potential for hydrogen bonding, antioxidant activity, and the ability to act as bioisosteres for other functional groups in drug design.[1][2] N-(2-hydroxy-4-methoxyphenyl)propanamide, the subject of this guide, is a specific example with potential applications stemming from its structural similarity to known bioactive molecules, such as intermediates for antiproliferative agents and compounds with antioxidant properties.[3][4] The strategic placement of the hydroxyl, methoxy, and propanamide groups on the phenyl ring offers multiple points for molecular interactions and further chemical modification.
Chemical Identity and Starting Materials
While a specific CAS number for N-(2-hydroxy-4-methoxyphenyl)propanamide is not found in common chemical databases, its identity can be unequivocally established through its synthesis from well-characterized precursors. The logical and most direct synthetic route is the N-acylation of an appropriate aminophenol.
The primary starting materials for the synthesis are 2-amino-5-methoxyphenol and a propionylating agent such as propionyl chloride or propionic anhydride. The key identifiers for these reactants are summarized in the table below.
Compound
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Key Properties
2-Amino-5-methoxyphenol
40925-70-0
C₇H₉NO₂
139.15
Yellow to brown solid; soluble in polar solvents.[5][6]
Propionyl Chloride
79-03-8
C₃H₅ClO
92.52
Colorless liquid with a pungent odor; reacts vigorously with water.[7][8][9]
Propionic Anhydride
123-62-6
C₆H₁₀O₃
130.14
Colorless liquid; decomposes in water.[10][11][12]
Proposed Synthesis of N-(2-hydroxy-4-methoxyphenyl)propanamide
The synthesis of N-(2-hydroxy-4-methoxyphenyl)propanamide is predicated on the chemoselective N-acylation of 2-amino-5-methoxyphenol. The amino group is a more potent nucleophile than the phenolic hydroxyl group under neutral or slightly basic conditions, allowing for a targeted reaction. The use of a non-protic solvent and a mild base to scavenge the HCl byproduct (when using propionyl chloride) is crucial for high yield and purity.
Reaction Scheme
Caption: Synthetic route for N-(2-hydroxy-4-methoxyphenyl)propanamide.
Step-by-Step Experimental Protocol
This protocol describes the synthesis using propionyl chloride. A similar procedure can be followed with propionic anhydride, often with slightly milder reaction conditions.
Preparation of Reactants:
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-amino-5-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM).
Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq), to the solution. The base will neutralize the HCl generated during the reaction.
Acylation Reaction:
Cool the flask to 0°C in an ice bath.
Slowly add propionyl chloride (1.05 eq) dropwise to the stirred solution. The addition should be done over 10-15 minutes to control the exothermic reaction.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Work-up and Purification:
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure N-(2-hydroxy-4-methoxyphenyl)propanamide.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Predicted Chemical Identifiers and Spectroscopic Data
Based on the structure and data from analogous compounds, the following properties are predicted for N-(2-hydroxy-4-methoxyphenyl)propanamide.
Identifier
Predicted Value
IUPAC Name
N-(2-hydroxy-4-methoxyphenyl)propanamide
Molecular Formula
C₁₀H₁₃NO₃
Molecular Weight
195.22 g/mol
Canonical SMILES
CCC(=O)NC1=C(C=C(C=C1)OC)O
InChI Key
(A unique key would be generated upon registration)
Predicted Spectroscopic Data
Spectroscopy
Predicted Peaks and Features
¹H NMR
* Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. * Amide Proton (N-H): A broad singlet around δ 8.0-9.0 ppm. * Phenolic Proton (O-H): A broad singlet, chemical shift dependent on solvent and concentration. * Methoxy Protons (-OCH₃): A singlet around δ 3.8 ppm. * Propanamide Protons (-CH₂CH₃): A quartet around δ 2.2-2.4 ppm and a triplet around δ 1.1-1.3 ppm.[13][14]
¹³C NMR
* Carbonyl Carbon (C=O): A signal in the range of δ 170-175 ppm. * Aromatic Carbons: Signals between δ 110-160 ppm. * Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm. * Propanamide Carbons (-CH₂CH₃): Signals in the aliphatic region (δ 10-40 ppm).
IR (Infrared)
* O-H Stretch (Phenolic): A broad band around 3200-3400 cm⁻¹.[15] * N-H Stretch (Amide): A sharp peak around 3300 cm⁻¹.[16] * C=O Stretch (Amide I): A strong, sharp peak around 1650-1680 cm⁻¹. * N-H Bend (Amide II): A peak around 1550 cm⁻¹. * C-O Stretch (Phenolic/Methoxy): Strong peaks in the 1200-1300 cm⁻¹ region.
Mass Spec (MS)
* Molecular Ion (M⁺): A peak at m/z = 195.
Potential Applications and Fields of Research
The structural motifs within N-(2-hydroxy-4-methoxyphenyl)propanamide suggest several avenues for research and application.
Pharmaceutical Intermediates: The presence of hydroxyl, methoxy, and amide groups provides multiple sites for further functionalization, making it a valuable scaffold for the synthesis of more complex drug candidates. Phenolic amides are known intermediates for various bioactive compounds.[17][18]
Antioxidant Properties: The phenolic hydroxyl group is a key feature responsible for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals.[3][19] This compound could be investigated for its potential to mitigate oxidative stress, a factor implicated in numerous diseases.
Bioisosteric Replacement: In drug design, the amide group can serve as a bioisostere for other functional groups, potentially improving the pharmacokinetic properties of a lead compound.[1][20] The entire molecule could be explored as a bioisosteric replacement for other phenolic structures to enhance metabolic stability or bioavailability.
Inhibitors of Biological Pathways: Some phenolic amides have been shown to be potent inhibitors of specific metabolic pathways, such as de novo nucleotide biosynthesis.[21][22] The unique substitution pattern of this compound may confer inhibitory activity against other enzymes or cellular processes.
Conclusion
While N-(2-hydroxy-4-methoxyphenyl)propanamide may not be a commercially available compound with a registered CAS number, its synthesis is straightforward and based on well-established organic chemistry principles. This guide provides a comprehensive framework for its preparation, characterization, and exploration in various scientific disciplines. The predicted chemical properties and potential applications outlined herein are intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, encouraging further investigation into this and related phenolic amides.
References
Wikipedia. (n.d.). Propionic anhydride. Retrieved from [Link]
The Good Scents Company. (n.d.). propionic anhydride, 123-62-6. Retrieved from [Link]
Wikipedia. (n.d.). Propionyl chloride. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-5-methoxyphenol. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
American Chemical Society Publications. (n.d.). Infrared Spectroscopy of Hydrogen-Bonded Phenol−Amine Clusters in Supersonic Jets. Retrieved from [Link]
Patsnap Eureka. (2014, December 18). Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. Retrieved from [Link]
CORE. (n.d.). Evaluation of the Antioxidative Properties of N-Acylamino-Substituted Tricyclic Imides. Retrieved from [Link]
National Center for Biotechnology Information. (2023, April 17). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Retrieved from [Link]
Google Patents. (n.d.). US4990671A - Method for making aminophenols and their amide derivatives.
ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]
Vietnam Journals Online. (2023, April 15). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). N-Hydroxy amides. Part 6. Synthesis and spectroscopic properties of 1-hydroxypiperazine-2,5-diones. Retrieved from [Link]
ACS Publications. (2008, June 3). Infrared Spectra of a Model Phenol-Amine Proton Transfer Complex in Nanoconfined CH3Cl. Retrieved from [Link]
University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Amides. Retrieved from [Link]
Wiley Science Solutions. (n.d.). N-(2-Hydroxyphenyl)acetamide - Optional[1H NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]
ResearchGate. (2025, August 7). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]
ResearchGate. (2024, October 27). Phenol (bio)isosteres in drug design and development. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Phenolic Amides Are Potent Inhibitors of De Novo Nucleotide Biosynthesis. Retrieved from [Link]
U.S. Department of Energy Office of Science. (2015, June 12). Phenolic Amides are Potent Inhibitors of de novo Nucleotide Biosynthesis. Retrieved from [Link]
Smith, J. G. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. (This is a general reference to a textbook, a specific URL is not available).
The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]
ACS Publications. (2018, December 27). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. Retrieved from [Link]
PubMed. (2008, April 15). Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC). Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]
Scientific & Academic Publishing. (n.d.). Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). Retrieved from [Link]
ResearchGate. (n.d.). Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. Retrieved from [Link]
Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
Atlantis Press. (n.d.). 1 H NMR Spectrum of Amide Compounds. Retrieved from [Link]
Morita, Y. (2012, May 7). Application of Bioisosteres in Drug Design. Retrieved from [Link]
ResearchGate. (2022, July). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]
(Reference 44 is not a valid URL and could not be included).
ResearchGate. (2025, November 6). Antioxidant and Anti-Inflammatory Activity of N-acylethanolamines of Omega-3 Polyunsaturated Fatty Acids in Vitro. Retrieved from [Link]
ResearchGate. (n.d.). Amide as a Potential Pharmacophore for Drug Designing of Novel Anticonvulsant Compounds. Retrieved from [Link]
Arabian Journal of Chemistry. (2020, December 1). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu 2 O@CeO 2. Retrieved from [Link]
JScholar. (2023, June 19). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]
Technical Guide: N-(2-hydroxy-4-methoxyphenyl)propanamide in Benzoxazole Synthesis
Topic: Role of N-(2-hydroxy-4-methoxyphenyl)propanamide as a Benzoxazole Precursor Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Role of N-(2-hydroxy-4-methoxyphenyl)propanamide as a Benzoxazole Precursor
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
The compound N-(2-hydroxy-4-methoxyphenyl)propanamide serves as the critical "late-stage" intermediate in the synthesis of 2-ethyl-6-methoxybenzoxazole . Benzoxazole scaffolds are pharmacologically privileged structures, exhibiting potent antimicrobial, analgesic, and anti-inflammatory activities. The 6-methoxy substitution pattern, in particular, is frequently investigated for its ability to modulate lipophilicity and binding affinity in kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).
This guide details the synthesis, cyclization mechanics, and validation protocols for transforming this specific amide precursor into its benzoxazole derivative. It prioritizes high-fidelity chemical reproducibility and mechanistic clarity.
Chemical Basis & Retrosynthetic Logic
Structure-Activity Relationship (SAR) Context
The conversion of the acyclic amide to the heterocyclic benzoxazole locks the conformation of the molecule, reducing entropic penalties during protein binding.
Dissolution: Dissolve 2-amino-5-methoxyphenol in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[2]
Base Addition: Add triethylamine dropwise. The base neutralizes the HCl byproduct, driving the reaction forward.
Acylation: Add propionyl chloride slowly over 30 minutes. Note: Slow addition at low temperature favors kinetic N-acylation over O-acylation due to the higher nucleophilicity of the amine.
Quench & Wash: Stir for 2 hours at room temperature. Quench with water.[2][6] Wash the organic layer with dilute HCl (to remove unreacted amine) and NaHCO3 (to remove acid).
Isolation: Dry over MgSO4 and concentrate. Recrystallize from Ethanol/Water.
Checkpoint: The product should be a solid. If O-acylation occurred, the product would be an ester (less stable, different IR signature).
Protocol B: Cyclodehydration to Benzoxazole
Objective: Intramolecular ring closure via acid-catalyzed dehydration.
Method: Polyphosphoric Acid (PPA) Melt
This is the industry-standard "self-validating" method because PPA acts as the solvent, proton source, and dehydrating agent simultaneously.
Reagents:
N-(2-hydroxy-4-methoxyphenyl)propanamide (1.0 g)
Polyphosphoric Acid (10-15 g)
Step-by-Step Methodology:
Mixing: Place the amide precursor and PPA in a round-bottom flask.
Heating: Heat the mixture to 140–160°C with mechanical stirring.
Causality: This temperature is required to overcome the activation energy for the elimination of water and aromatization of the oxazole ring.
Monitoring: Reaction typically completes in 2–4 hours. Monitor by TLC (the benzoxazole is significantly less polar than the amide).
Workup: Cool to ~60°C (viscous but pourable). Pour onto crushed ice with vigorous stirring.
Neutralization: Neutralize the slurry with NaOH or NH4OH to pH 8. The benzoxazole will precipitate or form an oil.
Extraction: Extract with Ethyl Acetate.
Purification: Column chromatography (Hexane/EtOAc) or distillation.
Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds via activation of the amide carbonyl, nucleophilic attack by the phenol, and irreversible dehydration.
Figure 2: Mechanistic flow of the cyclodehydration process in acidic media.
Validation & Characterization Data[6]
To ensure the protocol was successful, compare the analytical data against these expected values.
Analytical Comparison Table
Feature
Precursor (Amide)
Product (Benzoxazole)
Diagnostic Shift
IR Spectrum
Broad band ~3200-3400 cm⁻¹ (NH/OH)
Absent
Disappearance of OH/NH is the primary confirmation of cyclization.
IR Carbonyl
Strong band ~1650 cm⁻¹ (Amide I)
Absent (C=N appears ~1610-1630)
Loss of C=O stretch.
1H NMR (NH/OH)
Two exchangeable singlets (8-10 ppm)
Absent
Complete disappearance of exchangeable protons.
1H NMR (Ethyl)
Triplet/Quartet (typical alkyl)
Downfield Shift
Protons adjacent to the C=N bond shift downfield due to the aromatic ring current.
Physical State
Solid (High MP due to H-bonding)
Oil or Low Melting Solid
Loss of intermolecular H-bonding lowers MP significantly.
Troubleshooting Guide
Problem: Low yield, recovery of starting material.
Cause: Temperature too low (<140°C) or PPA is "wet" (hydrolyzed).
Fix: Use fresh PPA and ensure internal temperature monitoring.
Problem: Formation of "O-acyl" isomer (ester) instead of benzoxazole.
Cause: Kinetic trap during precursor synthesis or incomplete rearrangement.
Fix: Ensure the precursor synthesis used the amine nucleophile (Method A). If the ester formed, it can often be converted to the benzoxazole via the Fries rearrangement followed by cyclization, but this is less efficient.
References
Benzoxazole Synthesis & Biological Activity
Journal of Chemical and Pharmaceutical Research, "Benzoxazole: The molecule of diverse biological activities."
Application Note: Chemoselective Cyclization of N-(2-hydroxy-4-methoxyphenyl)propanamide
This Application Note is written for researchers and drug development professionals. It details the cyclodehydration of N-(2-hydroxy-4-methoxyphenyl)propanamide to 2-ethyl-6-methoxybenzoxazole, a critical scaffold in med...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is written for researchers and drug development professionals. It details the cyclodehydration of N-(2-hydroxy-4-methoxyphenyl)propanamide to 2-ethyl-6-methoxybenzoxazole, a critical scaffold in medicinal chemistry (often serving as a bioisostere for indole or purine bases).
The benzoxazole moiety is a privileged pharmacophore, exhibiting anti-inflammatory, antimicrobial, and antitumor activities. This protocol addresses the synthesis of 2-ethyl-6-methoxybenzoxazole via the cyclodehydration of N-(2-hydroxy-4-methoxyphenyl)propanamide. Unlike oxidative cyclizations of aminophenols with aldehydes (which often suffer from over-oxidation or byproduct formation), the cyclization of the pre-formed amide offers superior regiocontrol and yield.
This guide compares two industry-standard methodologies:
Method A (Azeotropic Distillation): Best for gram-to-kilogram scale-up; utilizes p-toluenesulfonic acid (PTSA) and xylene.
Method B (Polyphosphoric Acid - PPA): Best for rapid, small-scale library synthesis; solvent-free.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an activation-elimination sequence.
Amide Activation: The carbonyl oxygen of the propanamide is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The phenolic hydroxyl group (which is nucleophilic, though less so than an amine) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Elimination: The intermediate undergoes proton transfer and subsequent elimination of a water molecule (dehydration) to restore aromaticity and form the oxazole ring.
Critical Control Point: The reaction is reversible. Efficient removal of water is the driving force (Le Chatelier’s principle) required to push the equilibrium toward the benzoxazole product.
Figure 1: Step-wise mechanistic pathway for the acid-catalyzed cyclodehydration.
Experimental Protocols
Method A: PTSA-Catalyzed Azeotropic Cyclization (Preferred for Scale-Up)
This method uses a Dean-Stark apparatus to physically remove water, driving the reaction to completion under mild acidic conditions.
Solvent: Xylene (isomer mixture) or Toluene (0.1 M concentration)
Protocol:
Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
Charging: Add the amide substrate and anhydrous xylene to the flask. Stir to suspend.
Catalyst Addition: Add PTSA·H₂O (10-20 mol%).
Reflux: Heat the mixture to vigorous reflux (approx. 140°C for xylene). Ensure the solvent is condensing and filling the trap.
Monitoring: Monitor water collection in the trap. Reaction is typically complete when water evolution ceases (2–6 hours). Note: TLC (30% EtOAc/Hexane) should show disappearance of the polar amide and appearance of the less polar benzoxazole.
Workup:
Cool the reaction mixture to room temperature.
Wash the organic phase with saturated NaHCO₃ solution (2x) to neutralize the acid.
Wash with brine (1x).
Dry over anhydrous Na₂SO₄ and filter.
Purification: Concentrate the solvent in vacuo. The residue can often be purified by recrystallization from ethanol/water or vacuum distillation if liquid/low-melting solid.
Diagnostic triplet/quartet for ethyl; singlet for methoxy.
MS (ESI+)
[M+H]⁺ = 178.2
Consistent with formula C₁₀H₁₁NO₂.
IR Spectrum
~1620 cm⁻¹ (C=N), ~1150 cm⁻¹ (C-O-C)
Absence of broad OH/NH bands (3200-3400 cm⁻¹) confirms cyclization.
Process Workflow Diagram
Figure 2: Operational workflow for the PTSA-mediated synthesis (Method A).
Troubleshooting & Optimization
Incomplete Reaction: If starting material persists, add fresh PTSA (5 mol%) and ensure the Dean-Stark trap is actively removing water. If using Toluene, switch to Xylene to increase thermal energy.
Darkening/Tarry Product: Often caused by excessive heat or prolonged reaction time in Method B (PPA). Strictly control temperature to <120°C.
Regioselectivity: This specific route is regiospecific because the amide bond is pre-formed. Unlike the condensation of 4-methoxy-2-aminophenol with propionic acid, which can yield mixtures if not controlled, the cyclization of the amide locks the nitrogen and oxygen positions.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
Pottorf, R. S. et al. "Parallel Synthesis of Benzoxazoles via Microwave-Assisted Dielectric Heating." Tetrahedron Letters, 2003, 44(1), 175-178. Link
Terashima, M. & Ishii, M. "Synthesis of Benzoxazole Derivatives." Synthesis, 1982, 484-485.
PubChem Compound Summary. "2-Ethyl-6-methoxybenzoxazole." National Center for Biotechnology Information. Link
Application Note: Chemoselective Propanoylation of 2-Hydroxy-4-methoxyaniline
Topic: Procedure for propanoylation of 2-hydroxy-4-methoxyaniline Content Type: Application Note & Detailed Protocol Audience: Researchers, Medicinal Chemists, Process Development Scientists Abstract This guide outlines...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Procedure for propanoylation of 2-hydroxy-4-methoxyaniline
Content Type: Application Note & Detailed Protocol
Audience: Researchers, Medicinal Chemists, Process Development Scientists
Abstract
This guide outlines the optimized protocol for the synthesis of
-(2-hydroxy-4-methoxyphenyl)propanamide via the selective -acylation of 2-hydroxy-4-methoxyaniline (also known as 2-amino-5-methoxyphenol). The procedure addresses the critical challenge of chemoselectivity—preferentially acylating the amino group over the phenolic hydroxyl group—to avoid the formation of the -acylated ester or di-acylated side products. Two methods are presented: a mild, anhydride-based approach (Method A) recommended for high-purity bench-scale synthesis, and an acid chloride method (Method B) suitable for scale-up with strict pH control.
Introduction & Retrosynthetic Analysis
The 2-aminophenol scaffold is a privileged structure in medicinal chemistry, serving as a precursor for benzoxazoles and mimicking the pharmacophores of various taste modulators (e.g., lactisole derivatives) and analgesics.
The primary synthetic challenge is the nucleophilic competition between the aniline amine (
) and the phenolic hydroxyl (). While the amine is generally more nucleophilic, the phenolic oxygen can react under basic conditions or with highly reactive acylating agents, leading to ester impurities.
Reaction Scheme
The transformation involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the propanoylating agent, followed by elimination of the leaving group (propionate or chloride).
Figure 1: Reaction pathway highlighting the kinetic preference for N-acylation.
Critical Parameters & Mechanistic Insights
Parameter
Recommendation
Scientific Rationale
Solvent
Ethyl Acetate (EtOAc) or THF
Aprotic, moderately polar solvents solubilize the substrate while avoiding the solvolysis issues of alcohols. EtOAc allows for easy aqueous workup.
Reagent
Propionic Anhydride
Milder than propionyl chloride. The byproduct (propionic acid) is less likely to catalyze -acylation or oxazole formation than HCl.
Stoichiometry
1.05 - 1.10 equivalents
Slight excess ensures complete amine conversion. Large excess (>1.5 eq) increases risk of esterification.
Temperature
Initiating at suppresses the activation energy for -acylation, maximizing chemoselectivity for the amine.
Base (Method B)
(aq)
In the Schotten-Baumann method (Method B), a biphasic weak base neutralizes HCl without deprotonating the phenol (), protecting it from acylation.
Best for: Scale-up, cost-efficiency, or if anhydride is unavailable.
Materials:
Substrate: 2-Hydroxy-4-methoxyaniline (1.0 eq)
Reagent: Propionyl chloride (1.05 eq)
Solvent: Dichloromethane (DCM) or THF
Base: Saturated
(aq) (Biphasic system)
Procedure:
Setup: Dissolve the substrate (
) in DCM (). Add an equal volume of saturated aqueous ().
Addition: While stirring the biphasic mixture vigorously at
, add propionyl chloride (, ) dropwise.
Note: Vigorous stirring is critical to ensure the acid chloride reacts with the amine at the interface/organic phase while the HCl generated is immediately neutralized by the aqueous base.
Reaction: Stir at
for 30 minutes, then at RT for 1 hour.
Workup: Separate layers. Extract aqueous layer once with DCM (
). Combine organics, dry over , and concentrate.
Purification & Characterization Workflow
To ensure the integrity of the final compound, follow this logical purification flow.
Figure 2: Decision tree for purification based on crude purity.
Characterization Checklist (Self-Validating)
Appearance: Off-white to pale beige solid.
NMR (DMSO- or ):
Amide NH: Singlet, typically
(exchangeable).
Phenol OH: Singlet,
(often broad).
Aromatic Protons: 3 protons (pattern characteristic of 1,2,4-substitution).
Methoxy: Singlet,
().
Propionyl Group: Quartet (
, ) and Triplet (, ).
Mass Spectrometry:
.
Troubleshooting & Safety
Issue
Possible Cause
Solution
Low Yield
Product lost in aqueous base wash.
The phenol is acidic (). Avoid strong base (NaOH) washes. Use dilute or water only.
Di-acylated Product
Excess reagent or high temp.
Reduce reagent to 1.0 eq. Ensure reaction stays at during addition. Hydrolyze ester byproduct by stirring with dilute NaOH (carefully) then re-acidifying.
Dark Coloration
Oxidation of aminophenol.
Perform reaction under Nitrogen/Argon atmosphere. Add a pinch of sodium metabisulfite to the aqueous workup.
Safety:
Propionyl Chloride/Anhydride: Corrosive, lachrymators. Handle in a fume hood.
Recrystallization techniques for purifying N-(2-hydroxy-4-methoxyphenyl)propanamide
Executive Summary This technical guide details the purification of N-(2-hydroxy-4-methoxyphenyl)propanamide (NHMP), a synthetic intermediate often encountered in the development of substituted benzamides and antioxidant...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the purification of N-(2-hydroxy-4-methoxyphenyl)propanamide (NHMP), a synthetic intermediate often encountered in the development of substituted benzamides and antioxidant pharmaceutical pharmacophores. Due to the electron-rich nature of the 2-hydroxy-4-methoxy phenyl ring, this compound is susceptible to oxidative degradation, leading to colored quinone-imine impurities. This protocol outlines a dual-solvent recrystallization strategy designed to maximize purity (>99.5% HPLC) while mitigating oxidative stress during thermal processing.
Compound Analysis & Solubility Profile
Target Molecule: N-(2-hydroxy-4-methoxyphenyl)propanamide
Chemical Structure Context:
Core: Electron-rich aniline derivative.
Functional Groups:
Amide: Hydrogen bond donor/acceptor (Polar).
Phenolic -OH (C2): Weak acid, H-bond donor, prone to oxidation.
Solubility Thermodynamics:
The molecule exhibits "amphiphilic-polar" behavior. It is sparingly soluble in non-polar solvents (hexane) but highly soluble in polar protic solvents (methanol, ethanol) and moderately polar aprotic solvents (ethyl acetate, THF).
Table 1: Solubility Screening Data (Estimated)
Solvent System
Room Temp (25°C)
Boiling Point
Suitability
Water
Insoluble
Sparingly Soluble
Poor (Antisolvent)
Ethanol (EtOH)
Soluble
Very Soluble
Good (Solvent)
Ethyl Acetate (EtOAc)
Moderate
Soluble
Excellent (Solvent)
Heptane/Hexane
Insoluble
Insoluble
Excellent (Antisolvent)
Dichloromethane
Soluble
Soluble
Poor (Volatility)
Pre-Protocol: Critical Process Parameters (CPPs)
Before initiating crystallization, three critical factors must be controlled to prevent yield loss and degradation:
Oxidative Stability: The ortho-hydroxy and para-methoxy substitution pattern makes the ring electron-rich and prone to air-oxidation, turning the solid pink or brown.
Control: All solvents must be degassed. An inert atmosphere (Nitrogen/Argon) is recommended during the hot dissolution phase.
Thermal History: Prolonged heating of the phenolic amide can lead to O-acylation byproducts (esterification) or hydrolysis if trace acid/base is present.
Control: Limit heating duration to <15 minutes at reflux.
Impurity Profile: Common impurities include the starting material (2-amino-5-methoxyphenol) and colored oxidation products.
Control: Activated carbon treatment is mandatory.
Detailed Protocols
Method A: The "Green" Protocol (Ethanol/Water)
Recommended for general purification where trace water is acceptable.
Reagents:
Crude NHMP (10.0 g)
Ethanol (Absolute or 95%)
Deionized Water (Degassed)
Activated Carbon (Norit SA-2 or equivalent)
Step-by-Step Procedure:
Dissolution:
Place 10.0 g of crude NHMP in a 250 mL Erlenmeyer flask.
Add 40 mL of Ethanol.
Heat gently on a stir plate (approx. 60-70°C) until the solid dissolves. If dissolution is incomplete, add Ethanol in 5 mL increments. Do not exceed 80 mL total volume.
Decolorization (Critical):
Once dissolved, remove from heat source briefly.[2][3]
Add activated carbon (0.5 g, ~5 wt%). Caution: Adding powder to boiling solvent can cause foaming.
Return to heat and stir for 5 minutes.
Hot Filtration:
Prepare a pre-warmed Büchner funnel with a Celite pad or high-retention filter paper.
Filter the hot mixture rapidly into a clean, pre-warmed suction flask.
Why? Cooling during filtration causes premature crystallization in the funnel (yield loss).
While stirring hot, slowly add degassed Water dropwise.
Endpoint: Stop adding water when a faint, persistent turbidity (cloudiness) appears that does not dissolve with swirling.
Add 1-2 mL of Ethanol to clear the solution back to transparent.
Nucleation & Growth:
Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.
Mechanism:[2][4] Slow cooling promotes the growth of pure, defined crystal lattices, excluding impurities.[2][5] Rapid cooling traps impurities.[6]
Once at room temp, place in an ice bath (0-4°C) for 30 minutes to maximize yield.
Isolation:
Filter the crystals using vacuum filtration.[4][5][6]
Wash the cake with 20 mL of cold Ethanol:Water (1:1 mixture).
Dry in a vacuum oven at 45°C for 12 hours.
Method B: The "Anhydrous" Protocol (Ethyl Acetate/Heptane)
Recommended for high-purity pharmaceutical applications or if the compound is sensitive to hydrolysis.
Reagents:
Crude NHMP (10.0 g)
Ethyl Acetate (HPLC Grade)
n-Heptane (HPLC Grade)
Step-by-Step Procedure:
Dissolution:
Dissolve crude NHMP in the minimum amount of boiling Ethyl Acetate (approx. 3-5 mL per gram).
Perform carbon treatment and hot filtration as described in Method A.
Precipitation:
Maintain the filtrate at a gentle boil.
Add hot n-Heptane slowly.
Ratio Target: Typically, a 1:2 or 1:3 ratio of EtOAc:Heptane is effective.
Stop addition when the solution remains slightly cloudy.
Cooling Ramp:
Turn off the heat but leave the flask on the hotplate to cool slowly (insulated cooling).
Once at 25°C, transfer to a fridge (4°C) rather than an ice bath for a more controlled final crystallization.
Isolation:
Filter and wash with cold Heptane.
Note: Heptane washes are excellent for removing non-polar oily impurities.
Process Visualization (Workflow)
Caption: Step-by-step purification workflow for N-(2-hydroxy-4-methoxyphenyl)propanamide emphasizing oxidative control.
Troubleshooting & Optimization
Table 2: Common Issues and Remediation
Observation
Diagnosis
Corrective Action
"Oiling Out" (Liquid droplets form instead of crystals)
Solution temperature is above the melting point of the solvated compound; or cooling is too fast.
Reheat to dissolve.[2][3][4][5][6] Add more solvent (not antisolvent).[2][4] Cool much slower with vigorous stirring. Seed with a pure crystal if available.
Colored Crystals (Pink/Brown)
Oxidation of the phenol group.
Repeat recrystallization with higher carbon load (10%). Add 0.1% Sodium Bisulfite to the aqueous phase (Method A only).
Low Yield
Too much solvent used; or crystals dissolved during washing.[2]
Concentrate mother liquor and collect a "second crop."[6] Ensure wash solvent is ice-cold.
Material won't dissolve
Wrong solvent choice or inorganic salts present.
If insoluble in hot EtOH, the solid might be an inorganic salt (NaCl) from synthesis. Filter it out before cooling.[4]
Analytical Validation
To confirm the success of the recrystallization, compare the crude and pure material using 1H NMR (DMSO-d6) .
Success Indicators:
Sharpening of Peaks: The amide -NH (approx. 9.0-9.5 ppm) and phenolic -OH (approx. 9.0-10.0 ppm) should appear as sharp singlets/doublets, not broad humps.
Removal of Aliphatic Impurities: Check the 0.5–2.0 ppm region. Grease or solvent traps often appear here.
Aromatic Region (6.0–7.5 ppm): Should show a clean 1:1:1 integration pattern for the 1,2,4-substituted ring protons (unless overlapping).
References
MIT Department of Chemistry. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]
University of Alberta. (n.d.). Recrystallization Theory and Techniques. UAlberta Introductory Organic Chemistry. Retrieved from [Link]
Organic Syntheses. (n.d.). General Procedures for Recrystallization of N-Aryl Amides. Organic Syntheses, Coll. Vol. various. (General methodology grounding). Retrieved from [Link]
Application Note: Coordination Chemistry & Protocols for N-(2-hydroxy-4-methoxyphenyl)propanamide (HMPP)
This Application Note is designed for researchers in bioinorganic and medicinal chemistry. It details the protocols for synthesizing, coordinating, and characterizing complexes of N-(2-hydroxy-4-methoxyphenyl)propanamide...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in bioinorganic and medicinal chemistry. It details the protocols for synthesizing, coordinating, and characterizing complexes of N-(2-hydroxy-4-methoxyphenyl)propanamide (referred to herein as HMPP ).
Introduction & Ligand Profile
N-(2-hydroxy-4-methoxyphenyl)propanamide (HMPP) is a bidentate chelating ligand belonging to the o-hydroxyanilide class. Its structural utility lies in the proximity of the phenolic hydroxyl group to the amide moiety, facilitating stable coordination with transition metals.
Coordination Geometry: Typically forms 6-membered chelate rings upon deprotonation of the phenol.
Key Applications: Bio-mimetic catalysis, antimicrobial drug development, and antioxidant mechanistic studies.
Rationale for Use
The 4-methoxy group acts as an electron-donating group (EDG), increasing the electron density on the aromatic ring. This enhances the basicity of the donor atoms relative to the unsubstituted parent anilide, potentially increasing the stability constant (
) of the resulting metal complexes.
Ligand Synthesis Protocol
If HMPP is not available commercially, it must be synthesized with high purity to ensure consistent coordination behavior.
Reaction Scheme
Precursors: 2-amino-5-methoxyphenol (Note: Commercial naming varies; structure requires -NH2 ortho to -OH and -OMe para to -NH2) + Propionyl Chloride.
Figure 1: Step-by-step synthesis workflow for the HMPP ligand.
Detailed Procedure
Dissolution: Dissolve 10 mmol of 2-amino-5-methoxyphenol in 25 mL of anhydrous Dichloromethane (DCM). Add 12 mmol of Triethylamine (Et3N) as a proton scavenger.
Acylation: Cool the solution to 0–5°C in an ice bath. Add 11 mmol of Propionyl Chloride dropwise over 20 minutes to prevent thermal runaway.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
Workup: Wash the organic layer with saturated NaHCO3 (2 x 15 mL) to remove unreacted acid, followed by brine. Dry over anhydrous MgSO4.
Purification: Evaporate solvent. Recrystallize the crude solid from hot Ethanol to yield off-white needle crystals.
Metal Complexation Protocol
This protocol describes the synthesis of M(II) complexes (where M = Cu, Co, Ni, Zn) with a general formula of
.
Critical Parameters
Stoichiometry: 1:2 (Metal:Ligand).
pH Control: Essential for deprotonating the phenolic hydroxyl group (pKa ~9-10).
Solvent: Ethanol or Methanol (solubilizes ligand and metal salts).
Experimental Workflow
Figure 2: General coordination protocol for synthesizing M(HMPP)2 complexes.
Step-by-Step Procedure
Preparation: Dissolve 2 mmol of HMPP in 20 mL of hot absolute ethanol.
Metal Addition: Dissolve 1 mmol of the metal acetate salt (e.g.,
) in 10 mL of ethanol/water (9:1). Add this dropwise to the ligand solution under continuous stirring.
pH Adjustment: The solution may turn acidic upon complexation. Adjust pH to ~7.5–8.0 using aqueous Sodium Acetate or dilute Ammonia to ensure deprotonation of the phenol.
Reflux: Reflux the mixture at 70°C for 3–5 hours. A color change (e.g., green for Cu, pink for Co) indicates complex formation.
Isolation: Cool the reaction mixture to room temperature. The complex usually precipitates as a colored solid.
Purification: Filter the precipitate, wash with cold ethanol (to remove free ligand) and diethyl ether. Dry in a vacuum desiccator over
.
Characterization & Validation
To validate the coordination mode, compare the spectral data of the free ligand (HMPP) vs. the Metal Complex.
Data Summary Table
Technique
Parameter
Free Ligand (HMPP)
Metal Complex [M(HMPP)2]
Interpretation
FT-IR
3200–3400 cm⁻¹ (Broad)
Disappears
Deprotonation of Phenolic Oxygen.
FT-IR
Amide
~1650 cm⁻¹
Shift to ~1630 cm⁻¹
Coordination via Carbonyl Oxygen.
FT-IR
N/A
450–550 cm⁻¹
Formation of Metal-Oxygen bond.
1H NMR
Phenolic -OH
9.5–10.0 ppm (Singlet)
Disappears
Confirms loss of phenolic proton.
UV-Vis
~280 nm ()
New bands (400–700 nm)
d-d transitions (Geometry specific).
Structural Validation Logic
Loss of OH peak: If the OH stretch in IR and the OH signal in NMR disappear, the ligand has successfully coordinated via the anionic phenolic oxygen.
Shift in C=O: A negative shift (lower wavenumber) in the amide carbonyl stretch indicates that the carbonyl oxygen is donating electrons to the metal, weakening the C=O bond.
The HMPP ligand and its complexes are potent candidates for antimicrobial and antioxidant assays. The lipophilicity of the complex (chelation effect) often enhances cell membrane permeability compared to the free ligand (Overton's Concept).
Antioxidant Assay Protocol (DPPH Scavenging)
Stock Solution: Prepare 1 mM stock of the Complex in DMSO.
DPPH Solution: Prepare 0.1 mM 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
Incubation: Mix 1 mL of Complex solution (various concentrations) with 3 mL of DPPH solution. Incubate in dark at RT for 30 mins.
Measurement: Measure Absorbance at 517 nm.
Calculation:
.
Proposed Mechanism of Action
The metal complex acts as a superoxide dismutase (SOD) mimic. The redox-active metal center (e.g., Cu²⁺/Cu⁺) facilitates the dismutation of superoxide radicals, while the HMPP ligand stabilizes the metal ion and aids in transport across lipid bilayers.
Context: Describes the general binding mode of o-hydroxyanilides via Phenolic O and Amide O.
IR Interpretation of Amide Complexes
Source: Nakamoto, K.
Context: Standard reference for assigning M-O and C=O shifts in coordin
Biological Activity of Schiff Bases and Anilides
Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
Context: Discusses the enhancement of antimicrobial activity upon metal chelation (Tweedy's Chel
(Note: Specific spectral values provided in the tables are theoretical estimates based on analogous o-hydroxyanilide complexes found in the literature, such as salicylanilide derivatives.)
Application Notes and Protocols for the TLC Separation of N-(2-hydroxy-4-methoxyphenyl)propanamide
Abstract This comprehensive guide provides a detailed framework for the development of robust thin-layer chromatography (TLC) solvent systems for the separation of N-(2-hydroxy-4-methoxyphenyl)propanamide. This document...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides a detailed framework for the development of robust thin-layer chromatography (TLC) solvent systems for the separation of N-(2-hydroxy-4-methoxyphenyl)propanamide. This document is intended for researchers, scientists, and professionals in drug development and quality control. The protocols herein are designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility. We will explore the fundamental principles of TLC, systematic solvent selection, and various visualization techniques applicable to this phenolic amide.
Introduction: The Chromatographic Challenge
N-(2-hydroxy-4-methoxyphenyl)propanamide is a molecule of interest in pharmaceutical research, potentially as an intermediate or a final active pharmaceutical ingredient (API). Its structure, possessing both a phenolic hydroxyl group and an amide linkage, presents a moderate polarity that necessitates a well-optimized chromatographic method for its purification and analysis. Thin-layer chromatography (TLC) serves as an indispensable tool for rapidly monitoring reaction progress, assessing purity, and screening for optimal purification conditions due to its simplicity, speed, and cost-effectiveness.[1][2]
The separation on a TLC plate is governed by the partitioning of the analyte between a stationary phase (typically polar silica gel) and a mobile phase (a solvent or mixture of solvents).[3][4] The key to a successful separation lies in the selection of a mobile phase with the appropriate polarity to move the compound of interest to a desirable retention factor (Rf) value, ideally between 0.2 and 0.8, allowing for clear separation from impurities.[3][5]
The Underlying Principles of Separation
The separation of N-(2-hydroxy-4-methoxyphenyl)propanamide on a standard silica gel TLC plate is dictated by the interactions of its functional groups with the stationary phase. The polar silanol groups (Si-OH) on the silica gel surface will interact strongly with the polar functionalities of the analyte, primarily the phenolic hydroxyl group and the amide group, through hydrogen bonding.[3] The mobile phase competes for these interactions, carrying the analyte up the plate. A more polar mobile phase will more effectively disrupt the analyte's interaction with the silica gel, resulting in a higher Rf value. Conversely, a less polar mobile phase will lead to stronger adsorption to the stationary phase and a lower Rf value.[2][4]
Caption: A systematic workflow for TLC solvent system development.
Recommended Solvent Systems
The following table provides a starting point for solvent systems to separate N-(2-hydroxy-4-methoxyphenyl)propanamide, categorized by polarity. The ratios should be considered as starting points and may require optimization.
Solvent System (v/v)
Polarity
Rationale and Expected Outcome
Hexane : Ethyl Acetate (4:1 to 1:1)
Low to Medium
A standard starting system for many organic compounds. [1]The ratio can be adjusted to fine-tune the Rf value. Expect a low to moderate Rf.
Dichloromethane : Methanol (98:2 to 90:10)
Medium
Dichloromethane is a good solvent for many organic molecules, and the addition of a small amount of methanol significantly increases polarity. [5]This system is effective for separating moderately polar compounds.
Toluene : Acetone (9:1)
Medium
This system has been reported as a good choice for phenolic compounds. [6][7]It may provide good separation of the target compound from less polar impurities.
Chloroform : Ethyl Acetate : Formic Acid (5:4:1)
Medium to High
The inclusion of formic acid can improve the spot shape of acidic compounds like phenols by suppressing the ionization of the hydroxyl group, reducing tailing. [6][7]
A more complex and polar system that has been successfully used for the separation of phenolic acids and flavonoids. [7][8]This could be useful if the target compound is part of a complex mixture with other polar components.
Visualization Techniques
While N-(2-hydroxy-4-methoxyphenyl)propanamide is UV active due to its aromatic ring, [9]chemical staining can provide additional information and confirm the presence of specific functional groups.
Non-Destructive Method: UV Visualization
Procedure: After developing and drying the TLC plate, place it under a UV lamp. At 254 nm, the compound should appear as a dark spot against the fluorescent background of the plate.
[9]* Advantages: This method is non-destructive, allowing for subsequent staining or extraction of the compound from the plate.
[9]
Destructive Methods: Chemical Stains
Caution: These methods are destructive and should be performed after UV visualization.
Ferric Chloride (FeCl₃) Stain:
Preparation: A 1% solution of ferric chloride in methanol/water (1:1).
* Procedure: Spray the plate with the FeCl₃ solution.
Expected Result: Phenolic compounds typically produce a distinct color (often blue, green, or purple), confirming the presence of the hydroxyl group on the aromatic ring.
[6]
p-Anisaldehyde Stain:
Preparation: A solution of 0.5 mL of p-anisaldehyde in 50 mL of glacial acetic acid and 1 mL of concentrated sulfuric acid.
[10] * Procedure: Dip the plate in the stain and gently heat with a heat gun until colors develop.
Expected Result: This is a general-purpose stain that reacts with many functional groups, including phenols and amides, to produce colored spots.
[10]
Vanillin Stain:
Preparation: A solution of 15 g of vanillin in 250 mL of ethanol with 2.5 mL of concentrated sulfuric acid.
* Procedure: Dip the plate in the stain and gently heat with a heat gun.
Expected Result: Similar to p-anisaldehyde, this is a good general reagent that produces a range of colors for different compounds.
Troubleshooting
Issue
Possible Cause
Solution
Streaking or Tailing of Spots
- Sample is too concentrated.- The compound is interacting too strongly with the silica gel (e.g., acidic or basic compounds).
- Dilute the sample solution.- Add a small amount of acid (e.g., acetic or formic acid) to the mobile phase for acidic compounds, or a small amount of base (e.g., triethylamine) for basic compounds to reduce tailing. [1]
No Spots Visible
- The sample is too dilute.- The compound is not UV active and the visualization method is inappropriate.
- Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.<[9]br>- Use a chemical stain for visualization.
Poor Separation (Spots are too close)
- The polarity of the solvent system is not optimal.
- Systematically vary the solvent ratio to fine-tune the polarity.<[5]br>- Try a different solvent system with different selectivity (e.g., switch from an acetate-based system to a ketone-based system).
Rf Values are not Reproducible
- The TLC chamber was not properly saturated with solvent vapor.- The composition of the solvent mixture changed due to evaporation of a more volatile component.
- Always use a filter paper wick to ensure chamber saturation.<[1]br>- Keep the developing chamber covered and use fresh solvent for each run.
Conclusion
The successful TLC separation of N-(2-hydroxy-4-methoxyphenyl)propanamide is readily achievable through a systematic approach to solvent system development. By understanding the principles of chromatography and the chemical nature of the analyte, researchers can efficiently identify a mobile phase that provides optimal resolution. The protocols and solvent systems detailed in this guide offer a robust starting point for this process. The combination of UV visualization and selective chemical staining ensures confident identification and purity assessment of this important pharmaceutical compound.
References
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
University of California, Los Angeles. (n.d.). TLC Stains. [Link]
Ciesla, L., & Waksmundzka-Hajnos, M. (2022). TLC in the Analysis of Plant Material. Processes, 10(11), 2345. [Link]
ResearchGate. (2016, February 22). How to analysis the phenolic compounds by TLC, the method and solvants?. [Link]
ResearchGate. (2015, September 15). What is the best mobile phase to separate polyphenols on TLC plate?. [Link]
ResearchGate. (2023, July 20). What are the best chemical reagents (i.e. spray reagents) used to detect the phytochemical constituents on TLC plates?. [Link]
Agency for Toxic Substances and Disease Registry. (2002). Toxicological Profile for Methoxychlor. [Link]
Joseph, S. (2012, June 1). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. [Link]
University of Massachusetts Lowell. (n.d.). Thin Layer Chromatography. [Link]
University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. [Link]
LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
Liu, J., et al. (2018). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Sensors and Actuators B: Chemical, 257, 105-111. [Link]
Hinze, W. L., & Armstrong, D. W. (1981). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Analytical Letters, 14(13), 1093-1104. [Link]
Zhang, Z., et al. (2014). Facile on-site detection of substituted aromatic pollutants in water using thin layer chromatography combined with surface-enhanced Raman spectroscopy. Talanta, 129, 47-54. [Link]
Al-Rimawi, F., et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of AOAC International, 105(4), 895-912. [Link]
Technical Support Center: Minimizing O-acylation Side Reactions During N-(2-hydroxy-4-methoxyphenyl)propanamide Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-hydroxy-4-methoxyphenyl)propanamide. It specifically addresses the challenge...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-hydroxy-4-methoxyphenyl)propanamide. It specifically addresses the challenge of minimizing the formation of the O-acylated byproduct, a common issue that can significantly compromise yield and purity.
Introduction
The synthesis of N-(2-hydroxy-4-methoxyphenyl)propanamide is a critical step in the development of various pharmaceutical compounds. The primary reaction involves the N-acylation of 2-amino-5-methoxyphenol. However, a competing O-acylation reaction at the phenolic hydroxyl group often leads to the formation of an undesirable ester byproduct. The selectivity between N- and O-acylation is highly dependent on the relative nucleophilicity of the amino and hydroxyl groups, which is, in turn, influenced by the reaction conditions.[1][2] This guide offers a comprehensive troubleshooting framework and validated protocols to favor the desired N-acylation pathway.
Troubleshooting Guide: Suppressing O-Acylation
This section addresses common challenges encountered during the synthesis, providing detailed explanations and actionable solutions.
Question 1: My reaction is producing a significant amount of a byproduct that I suspect is the O-acylated compound. How can I confirm its identity and, more importantly, prevent its formation?
Answer:
Confirmation of the O-Acylated Byproduct:
Spectroscopic methods are the most reliable way to identify the O-acylated byproduct:
¹H NMR Spectroscopy: The O-acylated product will show a downfield shift in the signals of the aromatic protons adjacent to the newly formed ester group. The characteristic broad singlet of the phenolic proton will also be absent.
FTIR Spectroscopy: The presence of a distinct ester carbonyl (C=O) stretching band around 1735-1750 cm⁻¹ alongside the amide carbonyl stretch (around 1650-1680 cm⁻¹) is a strong indicator of the O-acylated byproduct.[3]
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the di-acylated product, which has a higher molecular weight than the desired N-acylated compound.
Strategies for Prevention:
The key to minimizing O-acylation is to enhance the nucleophilicity of the amino group while suppressing that of the hydroxyl group. This can be achieved through careful control of the following reaction parameters:
1. pH Control:
This is the most critical factor influencing selectivity.
Mechanism: In a slightly acidic to neutral pH range (approximately 6-7), the amino group (-NH₂) is a stronger nucleophile than the hydroxyl group (-OH).[1][2] As the pH becomes more basic, the hydroxyl group is deprotonated to form the highly nucleophilic phenoxide ion (-O⁻), which readily attacks the acylating agent, leading to O-acylation.[4]
Recommendation: Maintain the reaction pH between 6 and 7. This can be accomplished using a buffer or by the slow, controlled addition of a mild base to neutralize the acid (e.g., HCl from propanoyl chloride) generated during the reaction.[5][6]
2. Choice of Base:
The base used to scavenge the acid byproduct plays a crucial role.
Recommendation: Employ a mild, non-nucleophilic base like sodium bicarbonate or pyridine.[4] Strong bases, such as sodium hydroxide, will significantly increase the concentration of the phenoxide ion, thereby promoting the unwanted O-acylation.[5]
3. Temperature Control:
Recommendation: Conducting the reaction at a lower temperature, typically between 0 and 5 °C, generally favors the kinetically controlled N-acylation over the thermodynamically favored O-acylation.[4][7]
4. Solvent Selection:
Recommendation: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are generally preferred for this reaction.[8]
Question 2: Even after implementing pH and temperature control, my reaction yield remains low. What other factors might be at play?
Answer:
Low yields can arise from several issues beyond the O-acylation side reaction.
1. Purity of Starting Materials:
2-Amino-5-methoxyphenol: This compound can oxidize upon storage, often indicated by a darkening in color. Oxidized impurities can interfere with the desired reaction. It is crucial to use high-purity starting material.
Propanoyl Chloride: As an acylating agent, propanoyl chloride is highly susceptible to hydrolysis by moisture. This not only consumes the reagent but the resulting propanoic acid can also alter the reaction's pH.[9] Always use a fresh or properly stored bottle of propanoyl chloride.
2. Stoichiometry of Reactants:
Recommendation: While a slight excess (1.05-1.1 equivalents) of the acylating agent is often used to drive the reaction to completion, a large excess can increase the probability of di-acylation.[9]
3. Inefficient Mixing:
Recommendation: In heterogeneous reaction mixtures (e.g., when using sodium bicarbonate in an organic solvent), vigorous stirring is essential to ensure efficient mass transfer and prevent localized pH fluctuations that could promote side reactions.
Frequently Asked Questions (FAQs)
Q1: Is it feasible to use a protecting group to completely prevent O-acylation?
A1: Yes, employing a protecting group for the phenolic hydroxyl is a valid strategy, though it introduces additional steps to the synthesis. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers. Following N-acylation, the protecting group is removed. While effective, this adds protection and deprotection steps, which can decrease the overall efficiency and may not be ideal for large-scale production.
Q2: Can the O-acylated byproduct be selectively hydrolyzed to the desired N-acylated product?
A2: Selective hydrolysis is challenging because the ester and amide bonds have similar liabilities under many hydrolytic conditions. However, under carefully controlled, mild basic conditions (e.g., a dilute solution of sodium bicarbonate at room temperature), it may be possible to preferentially cleave the more labile ester bond. This would necessitate close monitoring of the reaction by TLC or LC-MS to prevent significant hydrolysis of the desired amide.
Q3: What is the most effective method for purifying the crude product and removing the O-acylated impurity?
A3: Column chromatography on silica gel is the standard and most effective method for separating the desired N-(2-hydroxy-4-methoxyphenyl)propanamide from the less polar O-acylated byproduct. A gradient elution, starting with a non-polar solvent system (like hexane/ethyl acetate) and gradually increasing the polarity, will effectively separate the two compounds.
Experimental Protocols
Optimized Protocol for Selective N-Acylation:
This protocol is designed to maximize the yield of N-(2-hydroxy-4-methoxyphenyl)propanamide while minimizing the O-acylation side reaction.
Materials:
2-Amino-5-methoxyphenol
Propanoyl chloride
Sodium bicarbonate (NaHCO₃)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-methoxyphenol (1 equivalent) in DCM.
Cool the solution to 0 °C in an ice bath.
Add sodium bicarbonate (2.5 equivalents) to the stirred solution.
Slowly add a solution of propanoyl chloride (1.05 equivalents) in DCM dropwise over 30 minutes, maintaining the temperature below 5 °C.
Continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
Once the reaction is complete, quench it by adding water.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Technical Support Center: Solubility Optimization for N-(2-hydroxy-4-methoxyphenyl)propanamide
The following technical guide is structured as a dynamic Support Center for researchers working with N-(2-hydroxy-4-methoxyphenyl)propanamide . It addresses the specific physicochemical challenges imposed by its ortho-hy...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a dynamic Support Center for researchers working with N-(2-hydroxy-4-methoxyphenyl)propanamide . It addresses the specific physicochemical challenges imposed by its ortho-hydroxy amide structure.
Before troubleshooting, it is critical to understand why this molecule resists solvation.
The "Ortho-Effect" Trap: The defining feature of this molecule is the 2-hydroxy group positioned ortho to the amide nitrogen.[1] This proximity allows for a strong intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the amide carbonyl (C=O).[1]
Consequence: This "locks" the molecule into a planar, non-polar conformation, effectively "hiding" the polar groups from water molecules.[1] This increases crystal lattice energy (melting point) and significantly reduces aqueous solubility compared to its para isomers.[1]
Lipophilicity: The 4-methoxy group and the propyl chain add hydrophobic bulk, pushing the LogP > 2.0.[1]
Requires pH > 11 for full ionization (salt formation).[1]
LogP
~2.1 – 2.5
Moderate lipophilicity; good permeability but poor solubility.[1]
H-Bond Donors
2 (Phenol OH, Amide NH)
Capable of H-bonding, but often self-satisfied internally.[1]
Troubleshooting Guide (Q&A)
Issue 1: "I added the powder to water/PBS, but it floats or sinks without dissolving."
Diagnosis: The lattice energy is too high for water to overcome at neutral pH.[1] The intramolecular H-bond prevents hydration.[1]
Solution A: The Co-solvent Spike (For In Vitro Assays)
Do not attempt to dissolve directly in aqueous media.[1]
Dissolve the compound in 100% DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 10–50 mM).
Dilute this stock into your aqueous buffer (PBS/Media) while vortexing rapidly.
Limit: Keep final DMSO concentration < 0.1% (v/v) to avoid cytotoxicity.[1]
Solution B: pH Adjustment (For Chemical Analysis)
If biological compatibility is not required (e.g., HPLC standard preparation):
Use a buffer at pH 11–12 (e.g., 0.1 M NaOH or Carbonate buffer).[1]
At this pH, the phenolic -OH deprotonates (Phenolate anion), breaking the intramolecular H-bond and drastically increasing solubility.[1]
Issue 2: "My solution precipitates (crashes out) immediately upon dilution from DMSO."
Diagnosis: This is the "Solvent Shift" effect.[1] The water antisolvent rapidly strips the DMSO solvation shell, causing local supersaturation and nucleation.[1]
Protocol: The "Sub-Surface" Addition Technique
Prepare your aqueous media in a beaker with a stir bar spinning rapidly.
Inject the DMSO stock tip below the surface of the aqueous media, directly into the vortex.
Why? This prevents high local concentrations at the surface interface where precipitation nuclei form.[1]
Add a Polymer: If precipitation persists, pre-dissolve 0.5% Methylcellulose or 1% Soluplus® in the aqueous phase before adding the drug.[1] These polymers inhibit crystal growth (Ostwald ripening).[1]
Issue 3: "I need a high concentration (>5 mg/mL) for animal studies (IP/PO)."
Diagnosis: Simple cosolvents (DMSO/Water) will likely fail or cause precipitation in the syringe.[1] You need a surfactant or complexing agent.[1][2][3]
Recommended Formulation: Cyclodextrin Complexation
Cyclodextrins (CDs) form inclusion complexes, encapsulating the hydrophobic phenyl ring while presenting a hydrophilic exterior.[1]
Note: Use immediately.[1] This is a metastable solution and may precipitate over 2–4 hours.[1]
References
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (Provides foundational solubility data for structural analogs).
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods. Link
Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link
Optimizing reaction temperature for N-(2-hydroxy-4-methoxyphenyl)propanamide formation
Technical Support Center: N-(2-hydroxy-4-methoxyphenyl)propanamide Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: N-(2-hydroxy-4-methoxyphenyl)propanamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of N-(2-hydroxy-4-methoxyphenyl)propanamide, with a specific focus on optimizing the reaction temperature to maximize yield and purity. Drawing from established chemical principles and field-proven insights, this document addresses common challenges and offers structured solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing N-(2-hydroxy-4-methoxyphenyl)propanamide?
The most common and direct method is the N-acylation of 4-methoxy-2-aminophenol with a propanoylating agent, such as propanoyl chloride or propanoic anhydride. This reaction involves the nucleophilic attack of the amino group (-NH2) on the electrophilic carbonyl carbon of the acylating agent.
The general reaction is illustrated below:
Fig 1. General synthesis of N-(2-hydroxy-4-methoxyphenyl)propanamide.
Q2: Why is reaction temperature a critical parameter in this synthesis?
Temperature is a critical parameter due to the presence of two nucleophilic sites on the starting material, 4-methoxy-2-aminophenol: the amino group (-NH2) and the hydroxyl group (-OH). The primary goal is to achieve selective N-acylation while minimizing the competing O-acylation of the hydroxyl group.[1][2]
N-Acylation (Desired Reaction): The amino group is generally more nucleophilic than the hydroxyl group, favoring the formation of the desired amide product under kinetically controlled conditions (milder temperatures).[3]
O-Acylation (Side Reaction): At higher temperatures, the hydroxyl group's nucleophilicity increases, which can lead to the formation of an ester byproduct, 2-amino-4-methoxyphenyl propanoate. This impurity can be difficult to separate from the desired product.
Therefore, precise temperature control is essential for maximizing the chemoselectivity of the reaction.[1]
Q3: What is a recommended starting temperature for this reaction?
For acylations using highly reactive agents like propanoyl chloride, it is advisable to start at a low temperature, typically 0-5 °C , by using an ice-water bath. The acylating agent should be added dropwise to a solution of the aminophenol to control the initial exothermic reaction. After the initial addition, the reaction can often be allowed to slowly warm to room temperature (20-25 °C) and stirred for several hours.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or no yield of the desired product.
A low yield can be attributed to several factors. Use the following workflow to diagnose the issue.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Target Molecule: N-(2-hydroxy-4-methoxyphenyl)propanamide
Chemical Class: Phenolic Amide / Salicylamide Derivative
Primary Application: Sensory receptor research (TRPV1/TRPA1 agonists), pharmaceutical intermediate.[1]
The Challenge:
Synthesizing this compound typically involves the acylation of 2-hydroxy-4-methoxyaniline (2-amino-5-methoxyphenol).[1] This reaction presents three distinct purification hurdles:
Oxidative Instability: The aminophenol starting material is highly prone to oxidation, leading to persistent pink/brown quinone impurities.
Regioselectivity (O- vs N-acylation): The hydroxyl group at the ortho position competes with the amine, leading to ester side products (O-acylated) or di-acylated impurities.[1]
Solubility Nuances: The product is amphiphilic (lipophilic ring + hydrophilic phenol/amide), making solvent selection for recrystallization critical.
Diagnostic & Decision Matrix
Before initiating a protocol, compare your crude material against this matrix to select the correct workflow.
Figure 1: Purification Decision Tree. Identify the dominant impurity to select the primary intervention.
Technical Protocols
Protocol A: Removing Oxidative Color (The "Pink" Impurity)
Use this if your product is pink, brown, or black.
Mechanism: The color comes from quinoid species formed by the oxidation of trace starting material. These are high-molecular-weight conjugated systems that adsorb well to carbon.[1]
Dissolution: Dissolve crude solid in Ethanol (95%) at 60°C. Use 10 mL solvent per gram of solid.[1]
Scavenging: Add Activated Charcoal (10-20 wt% relative to crude mass).[1]
Expert Tip: If the color is deep purple/black, also add Sodium Dithionite (Na₂S₂O₄) (5 wt%) to reduce quinones back to colorless phenols before adsorption.
Reflux: Stir at reflux for 30 minutes.
Filtration: Filter hot through a Celite (diatomaceous earth) pad to remove the carbon.[1]
Warning: Do not let the solution cool during filtration, or the product will crystallize in the filter funnel.
Result: The filtrate should be pale yellow or colorless. Proceed to Protocol D.
Use this if TLC shows a less polar (higher Rf) impurity.[1]
Mechanism: Phenolic esters (impurities) hydrolyze significantly faster than anilides (product) under mild basic conditions.[1] We exploit this kinetic difference.[1]
Solubilization: Dissolve the crude mixture in Methanol/THF (1:1) .
Base Treatment: Add 1M NaOH (2.0 equivalents).
Monitor: Stir at room temperature. Monitor by TLC every 15 minutes.
Endpoint: Disappearance of the top spot (Ester) while the main spot (Amide) remains stable.
Note: The solution may darken slightly due to phenolate formation.
Quench: Acidify carefully with 1M HCl to pH ~4-5.
Extraction: Extract with Ethyl Acetate. The hydrolyzed impurity becomes a water-soluble phenol/acid, while the amide product moves to the organic layer.
Protocol C: Chemical Workup (The "pH Switch")
Standard procedure to remove unreacted starting materials.[1]
The Logic:
pH < 2: Protonates the amine starting material (solubilizes in water).[1] Product precipitates.[1][2]
pH > 10: Deprotonates the phenol product (solubilizes in water).[1] Avoid high pH during isolation.
Step
Reagent
Purpose
1
1M HCl Wash
Converts unreacted 2-hydroxy-4-methoxyaniline into its water-soluble hydrochloride salt.[1]
2
Sat. NaHCO₃ Wash
Neutralizes excess acid and removes any residual propionic acid.
3
Brine Wash
Dehydrates the organic layer to improve yield during crystallization.
The "Gold Standard" Recrystallization (Protocol D)
This is the final polishing step. The presence of the ortho-hydroxy group allows for intramolecular hydrogen bonding, which can make the crystal lattice robust but also traps impurities if cooled too fast.
Solvent System: Ethanol / Water (Mixed Solvent)[1]
Dissolve: Suspend the crude solid in Ethanol (5 mL/g). Heat to reflux until dissolved.
Precipitate: Add hot water dropwise to the boiling solution until a slight turbidity (cloudiness) persists.
Clear: Add just enough Ethanol (dropwise) to make the solution clear again.[1]
Cooling Profile (Critical):
Allow to cool to Room Temperature (RT) over 2 hours (stirring off).
Move to 4°C (fridge) for 4 hours.
Why? Rapid cooling traps the "pink" oxidative impurities inside the crystal lattice. Slow growth excludes them.[1]
Wash: Filter and wash the cake with cold Ethanol/Water (1:1).
Troubleshooting & FAQs
Q: My product dissolves in the base wash (NaOH). Where did it go?A: You likely used a base that was too strong or too concentrated.[1] The phenol group on your product (pKa ~10) will deprotonate in 1M NaOH, forming a water-soluble phenolate salt.[1]
Fix: Acidify the aqueous layer with HCl to pH 4. Your product will precipitate as a solid or oil.[1] Extract it back into Ethyl Acetate.[1][3]
Q: The product is oiling out instead of crystallizing.A: This is common with propionamides.[1]
Fix: "Seed" the oil with a tiny crystal of pure product if available. If not, scratch the inner wall of the flask with a glass rod to induce nucleation. Alternatively, switch the solvent system to Toluene/Heptane (dissolve in hot Toluene, add Heptane until cloudy).
Q: I see two spots on TLC that are very close together.A: This could be Rotamers . Amides have restricted rotation around the C-N bond.
Test: Run the TLC plate, then heat it with a heat gun and run it again (2D TLC). If the spots merge or equilibrate, they are rotamers, not impurities. If they remain distinct, it is likely the O-acylated isomer.
References
BenchChem Technical Support. (2025).[1][2][4] Industrial Scale-up of 2-(4-Hydroxyphenoxy)propanamide Synthesis. Retrieved from [1]
National Institute of Standards and Technology (NIST). (2025).[1] Propanamide, N-(4-methoxyphenyl)- Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [1]
Organic Syntheses. (2002).[1][5] Preparation of 2-Fluoro-4-methoxyaniline (Analogous Purification Protocols). Org. Synth. 78, 63. Retrieved from
Edelmann, F. T. (2020).[6] Purification Strategies for Labile Amides. ResearchGate Technical Discussions. Retrieved from
Resolving peak tailing in HPLC analysis of N-(2-hydroxy-4-methoxyphenyl)propanamide
The following Technical Support Guide is designed for researchers and analytical scientists encountering peak asymmetry issues with N-(2-hydroxy-4-methoxyphenyl)propanamide . This guide moves beyond generic advice, addre...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and analytical scientists encountering peak asymmetry issues with N-(2-hydroxy-4-methoxyphenyl)propanamide .
This guide moves beyond generic advice, addressing the specific physicochemical interactions of the ortho-hydroxybenzamide scaffold—specifically intramolecular hydrogen bonding and trace metal chelation —which are the most frequent, yet overlooked, causes of tailing for this analyte.
Before altering your method, compare your chromatogram to these standard failure modes.
Symptom
Tailing Factor ()
Likely Root Cause
Immediate Action
Slight Tailing
1.2 – 1.5
Silanol Interaction
Lower pH to < 3.0; Add 0.1% TFA.
Severe Tailing
> 1.5
Metal Chelation
Switch to "Type B" High-Purity Silica; Add EDTA.
Fronting
< 0.9
Column Overload / Solubility
Dilute sample; Check injection solvent strength.
Split Peak
N/A
Frit Blockage / Phase Collapse
Reverse flush column; Check guard column.
Technical Troubleshooting (Q&A)
Q1: I am using a standard C18 column with a neutral mobile phase. Why is the tailing severe (
)?
The Mechanic:
The tailing is likely driven by secondary silanol interactions combined with the ionization state of the phenolic group.
Chemical Insight: N-(2-hydroxy-4-methoxyphenyl)propanamide contains a phenolic hydroxyl group (pKa ~9.5) and an amide.[1][2][3] At neutral pH (pH 7), the phenol is mostly protonated, but the silica support's silanol groups (
, pKa ~3.5–4.5) are ionized ().
The Interaction: The amide nitrogen and the phenolic oxygen possess lone pairs that act as hydrogen bond acceptors, interacting strongly with the acidic, ionized silanols on the column surface. This "drag" creates the exponential tail.
The Fix:
Acidify the mobile phase. Lowering the pH to 2.5 – 3.0 (using Phosphoric Acid or Formic Acid) protonates the surface silanols (
), rendering them neutral and preventing the ionic interaction with your analyte.
Q2: I lowered the pH to 2.5, but the peak is still tailing. What is the "hidden" cause?
The Mechanic:
You are likely seeing Trace Metal Chelation .
Structural Vulnerability: The ortho-position of the hydroxyl group relative to the amide creates a bidentate ligand structure. This molecule can form a stable 6-membered chelate ring with trace metals (Iron, Aluminum) present in older "Type A" silica or stainless steel frits.
Diagnosis: If the tailing persists despite low pH and low mass load, metal impurities are the active sites.
The Fix:
Column Switch: Move to a Type B (High Purity) Silica column with low metal content (e.g., Agilent ZORBAX Eclipse Plus, Waters XBridge, or Phenomenex Luna Omega).
Sacrificial Additive: Add a chelating agent to the mobile phase. A concentration of 0.1 mM EDTA in the aqueous component often sharpens the peak instantly by sequestering metal ions.
Q3: How does the "Ortho-Effect" influence my solvent choice?
The Mechanic:
The ortho-hydroxyl group forms an intramolecular hydrogen bond with the amide carbonyl oxygen.
Consequence: This locks the molecule in a planar, more hydrophobic conformation compared to its para-isomer. It effectively "hides" the polar protons, making the molecule retain longer on C18 than expected.
Solvent Mismatch: If you dissolve the sample in 100% Acetonitrile (strong solvent) and inject it into a high-aqueous mobile phase, the hydrophobic "ball" precipitates momentarily at the column head, causing peak distortion.
The Fix:
Match the injection solvent to the initial mobile phase conditions.[4] Dissolve the standard in 50:50 Water:Methanol rather than pure organic solvent.
The "Gold Standard" Protocol
Use this protocol to validate system performance and eliminate tailing.
Method Parameters
Parameter
Setting
Rationale
Column
C18 End-capped, High Purity Silica (3.5 µm or 5 µm)
Minimizes silanol activity and metal content.
Dimensions
150 mm x 4.6 mm
Standard analytical scale.
Mobile Phase A
0.1% Formic Acid in Water (pH ~2.7)
Suppresses silanol ionization ().
Mobile Phase B
Acetonitrile (HPLC Grade)
Sharper peaks than Methanol for amides.
Flow Rate
1.0 mL/min
Standard linear velocity.
Temperature
30°C - 40°C
Reduces mobile phase viscosity, improving mass transfer.
Detection
UV @ 254 nm
Targets the aromatic ring absorption.
Gradient Profile
0 min: 90% A / 10% B
15 min: 40% A / 60% B
20 min: 40% A / 60% B (Hold)
21 min: 90% A / 10% B (Re-equilibration)
Visual Troubleshooting Logic
Use the following decision tree to systematically resolve peak tailing for this specific compound.
Caption: Decision tree for isolating the root cause of peak tailing, distinguishing between pH effects, mass overload, and metal chelation.
References
Phenomenex. (2025).[1][4][5][6] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. LC-GC North America. Retrieved from [Link]
Chrom Tech, Inc. (2025).[5] Primary Causes of Peak Tailing in HPLC: Silanol Interactions and pH Effects.[5][7] Retrieved from [Link]
Element Lab Solutions. (2025). Peak Tailing in HPLC: Mechanisms and Solutions. Retrieved from [Link]
McCalley, D. V. (2023). Understanding the Role of Silanols in Peak Tailing for Basic and Polar Compounds. Chemical Communications. (Contextual citation based on general principles discussed in search results).
Technical Support Center: Catalyst Selection for Optimizing N-(2-hydroxy-4-methoxyphenyl)propanamide Cyclization
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the cyclization of N-(2-hydroxy-4-methoxyphenyl)propanamide. This guide is designed to provide in-depth troubles...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the cyclization of N-(2-hydroxy-4-methoxyphenyl)propanamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction outcomes. As Senior Application Scientists, we have compiled this resource based on a synthesis of established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the cyclization of N-(2-hydroxy-4-methoxyphenyl)propanamide to form 7-methoxy-2,3-dimethyl-4H-1,4-benzoxazin-4-one or other related heterocyclic structures.
Issue 1: Low to No Product Formation
Question: I am not observing any significant formation of the desired cyclized product. What are the potential causes and how can I troubleshoot this?
Answer:
The lack of product formation in this intramolecular cyclization can stem from several factors, primarily related to the catalyst choice, reaction conditions, and the stability of key intermediates.
Possible Causes & Recommended Solutions:
Inadequate Catalyst Activity: The chosen catalyst may not be sufficiently potent to promote the necessary bond formations. The cyclization of N-(2-hydroxy-4-methoxyphenyl)propanamide can be viewed as an intramolecular hydroalkoxylation or a related acid-catalyzed ring closure.
Solution 1: Catalyst Screening. A systematic screening of both Brønsted and Lewis acids is recommended. Strong Brønsted acids like triflic acid (TfOH) have been shown to catalyze intramolecular hydroalkoxylation, though they can sometimes lead to side reactions.[1] Milder Brønsted acids, such as bis(trifluoromethanesulfonyl)imide, can also be effective.[2] Lewis acids like BF₃·OEt₂, TiCl₄, or SnCl₄ are also viable options for activating the amide or hydroxyl group.[3]
Solution 2: Consider Dehydrating Agents for a Bischler-Napieralski Type Reaction. If the intended transformation is a Bischler-Napieralski type cyclization to form a dihydroisoquinoline derivative (which is structurally different but a common intramolecular cyclization), then strong dehydrating agents are necessary. These include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA).[4][5][6][7] For substrates lacking strong electron-donating groups, a combination of P₂O₅ in refluxing POCl₃ can be particularly effective.[6][7]
Presence of Moisture: Water can deactivate both Brønsted and Lewis acid catalysts and quench reactive intermediates.
Solution: Ensure Anhydrous Conditions. All glassware should be thoroughly oven-dried, and anhydrous solvents and reagents must be used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also crucial.
Sub-optimal Reaction Temperature: The activation energy for the cyclization may not be reached at the current temperature.
Solution: Temperature Screening. While higher temperatures can increase the reaction rate, they may also promote decomposition.[8] It is advisable to screen a range of temperatures. For many intramolecular cyclizations, refluxing in a suitable solvent like toluene or xylene is common.[5] Microwave-assisted heating can also be a viable option to accelerate the reaction.[5]
Formation of a Stable Intermediate That Fails to Cyclize: An intermediate, such as an N-acyliminium ion, might be forming but lacks the necessary proximity or activation to undergo the final ring closure.
Solution: Re-evaluate Catalyst and Solvent. The choice of catalyst and solvent can influence the stability and reactivity of intermediates. For instance, in Bischler-Napieralski reactions, the formation of a nitrilium salt is a key intermediate.[5][6] The solvent can play a role in stabilizing this charged species.
Issue 2: Formation of Significant Side Products
Question: My reaction is yielding a complex mixture of products, with the desired compound being a minor component. What are the likely side reactions and how can I suppress them?
Answer:
The formation of multiple products indicates competing reaction pathways or degradation of the starting material or product.
Possible Side Reactions & Mitigation Strategies:
Intermolecular Reactions: At high concentrations, the reactive intermediate of one molecule can react with another molecule of the starting material, leading to oligomerization or polymerization.
Solution: High Dilution Conditions. Performing the reaction under high dilution conditions can favor the intramolecular pathway over intermolecular reactions.[8] This involves slowly adding the substrate to a larger volume of solvent containing the catalyst.
Retro-Ritter Reaction (in Bischler-Napieralski type conditions): A common side reaction is the formation of a styrene-like byproduct through a retro-Ritter reaction, which is evidence for a nitrilium salt intermediate.[5][7]
Solution 1: Use of Nitrile Solvents. To suppress this side reaction, you can use the corresponding nitrile (e.g., acetonitrile) as the solvent, which shifts the equilibrium away from the elimination product.[7][9]
Solution 2: Milder Reagents. Modern methods using reagents like oxalyl chloride or triflic anhydride (Tf₂O) proceed under milder conditions and can circumvent the intermediates that lead to the retro-Ritter reaction.[5][7][9]
Product Degradation: The desired cyclized product may be unstable under the harsh reaction conditions (e.g., high temperature, strong acid) and undergo further reactions.
Solution: Milder Reaction Conditions. Employing lower temperatures, using a less harsh catalyst, or reducing the reaction time can help preserve the product.[8] In situ monitoring of the reaction progress by techniques like TLC or in situ FTIR can help determine the optimal reaction time.[10]
Formation of Regioisomers: Depending on the catalyst and conditions, cyclization could occur at an alternative position on the aromatic ring, leading to the formation of regioisomers. This is particularly noted in Bischler-Napieralski reactions where strong dehydrating agents like P₂O₅ can sometimes lead to an unexpected product mixture through cyclization via an ipso carbon.[6][9]
Solution: Catalyst Selection. The choice of dehydrating agent can significantly influence selectivity. For example, POCl₃ might favor the "normal" product, while P₂O₅ could lead to a mixture.[6][9] Milder reagents often offer higher selectivity.[9]
Issue 3: Difficulty in Catalyst Selection
Question: I am unsure which catalyst is best suited for my specific cyclization. How do I make an informed choice?
Answer:
Catalyst selection is pivotal and depends on the precise nature of the desired transformation. The cyclization of N-(2-hydroxy-4-methoxyphenyl)propanamide to a benzoxazinone derivative is essentially an intramolecular hydroalkoxylation.
Can catalyze intramolecular hydroalkoxylation with high enantioselectivity under mild conditions.[11]
Green chemistry approaches and when stereoselectivity is crucial.
Enzyme stability and substrate specificity can be limiting factors.
Experimental Workflow for Catalyst Screening:
Caption: Workflow for systematic catalyst screening and optimization.
II. Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism for the cyclization of N-(2-hydroxy-4-methoxyphenyl)propanamide to a benzoxazinone derivative?
A1: The most probable mechanism is an intramolecular acid-catalyzed hydroalkoxylation. The reaction would proceed as follows:
Protonation/Activation: The acid catalyst (Brønsted or Lewis) activates the amide carbonyl group, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: The phenolic hydroxyl group acts as an intramolecular nucleophile, attacking the activated carbonyl carbon.
Ring Closure & Proton Transfer: This attack forms a cyclic intermediate. A subsequent proton transfer and dehydration (loss of a water molecule) leads to the formation of the benzoxazinone ring.
Q2: Can I use a base to catalyze this reaction?
A2: While some intramolecular cyclizations can be base-catalyzed, it is less likely for this specific transformation. The key step involves the nucleophilic attack of the hydroxyl group onto the amide. Acid catalysis is generally required to activate the amide electrophile. A base would deprotonate the phenolic hydroxyl, making it a better nucleophile, but it would not sufficiently activate the amide for the reaction to proceed efficiently. In some specific cases involving N-hydroxy amides, a base can facilitate cyclization, but this proceeds through a different mechanism.[13][14]
Q3: How does the methoxy group on the phenyl ring influence the reaction?
A3: The methoxy group at the para-position to the hydroxyl group is an electron-donating group. In reactions involving electrophilic aromatic substitution (like the Bischler-Napieralski reaction), such groups activate the aromatic ring, making it more nucleophilic and facilitating the cyclization.[7][15] For the intramolecular hydroalkoxylation to form a benzoxazinone, its electronic effect is less direct but still generally beneficial for the stability of potential intermediates.
Q4: What is an N-acyliminium ion and could it be involved in my reaction?
A4: An N-acyliminium ion is a highly reactive cationic intermediate with the general structure [R-CO-N+=CR'R'']. These are powerful electrophiles.[16] They are typically formed from amides or carbamates that have a leaving group (like a hydroxyl or alkoxy group) on the carbon alpha to the nitrogen.[3] In your specific reaction, if the amide were to be activated in a way that leads to the loss of the hydroxyl group from the propanamide side chain (which is not the intended pathway for benzoxazinone formation), an N-acyliminium ion could potentially form. However, for the desired cyclization, the key intermediate is not an N-acyliminium ion. Understanding N-acyliminium ion chemistry is more relevant for reactions like the Pictet-Spengler reaction.[16][17][18]
Q5: Are there any green or more sustainable catalyst options for this cyclization?
A5: Yes, the field of green chemistry offers alternatives to harsh acid catalysts.
Solid Acid Catalysts: Zeolites and resins like Amberlyst H-15 can be used as recyclable solid acid catalysts for intramolecular hydroalkoxylation.[1][19]
Enzymatic Catalysis: As mentioned earlier, certain enzymes can catalyze intramolecular hydroalkoxylation reactions with high efficiency and selectivity under mild, aqueous conditions.[11][12] This approach is particularly valuable in the synthesis of chiral molecules.
III. Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Cyclization Screening
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-(2-hydroxy-4-methoxyphenyl)propanamide substrate (1.0 equiv).
Solvent Addition: Add anhydrous solvent (e.g., toluene, 0.01 M concentration) via syringe under an inert atmosphere (N₂ or Ar).
Catalyst Addition: Add the selected acid catalyst (e.g., p-TsOH, 0.1 equiv; or BF₃·OEt₂, 1.1 equiv) at room temperature.
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and stir.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]
IV. References
Bischler–Napieralski reaction - Grokipedia. (n.d.). Retrieved February 13, 2026, from
Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2026, from [Link]
Bischler–Napieralski reaction - Wikipedia. (2023, October 29). Retrieved February 13, 2026, from [Link]
Yamamoto, H., & Akakura, M. (2017). Brønsted Acid/Silane Catalytic System for Intramolecular Hydroalkoxylation and Hydroamination of Unactivated Alkynes. ACS Catalysis, 7(4), 2598–2601. [Link]
Bischler-Napieralski Reaction - J&K Scientific LLC. (2025, May 27). Retrieved February 13, 2026, from [Link]
Tiefenbacher, K., & Dürr, M. (2014). Intramolecular hydroalkoxylation catalyzed inside a self-assembled cavity of an enzyme-like host structure. Chemical Communications, 50(100), 16013–16016. [Link]
Dürr, M., & Tiefenbacher, K. (2014). Intramolecular Hydroalkoxylation Catalyzed inside a Self- assembled Cavity of an Enzyme-like Host Structure. Chemical Communications, 50(100), 16013-16016.
Tang, M. C., et al. (2018). Enzyme-Catalyzed Intramolecular Enantioselective Hydroalkoxylation. Journal of the American Chemical Society, 140(28), 8749–8753. [Link]
Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials - arXiv. (2023, October 25). Retrieved February 13, 2026, from [Link]
Optimization of a Parham Cyclization Aided by In Situ FTIR for an Enabling Synthesis of Tricyclo[6.2.0.03,6]deca-1,3(6),7-trien-2-amine | Organic Process Research & Development - ACS Publications. (2025, August 12). Retrieved February 13, 2026, from [Link]
Intramolecular hydroalkoxylation catalyzed inside a self-assembled cavity of an enzyme-like host structure. (n.d.). Retrieved February 13, 2026, from [Link]
Optimization of intramolecular cyclization reaction. | Download Table - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
(PDF) Synthesis and characterization of a novel class of low temperature cure Benzoxazines. (n.d.). Retrieved February 13, 2026, from [Link]
Riva, S., et al. (2020). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. ACS Sustainable Chemistry & Engineering, 8(3), 1606–1614. [Link]
Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light - RSC Publishing. (2018, April 5). Retrieved February 13, 2026, from [Link]
Novel Latent Catalyst for Ring-Opening Polymerization of 1,3-Benzoxazines Triggered by a Dual Ionic/Non-ionic Monomer Partnership | Macromolecules - ACS Publications. (2023, July 18). Retrieved February 13, 2026, from [Link]
Bischler-Napieralski Reaction. (n.d.). Retrieved February 13, 2026, from [Link]
Kulakov, I. V., et al. (2021). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Structural Chemistry, 32(4), 1467–1475. [Link]
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Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability - MDPI. (2023, July 17). Retrieved February 13, 2026, from [Link]
Synthesis and Characterization of Hydroquinone Based Benzoxazines and their Polymers Using Solventless System - DocsDrive. (n.d.). Retrieved February 13, 2026, from [Link]
Pictet-Spengler Reaction - J&K Scientific LLC. (2021, March 23). Retrieved February 13, 2026, from [Link]
Asymmetric Ion-Pairing Catalysis - Harvard DASH. (n.d.). Retrieved February 13, 2026, from [Link]
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Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013, April 23). Retrieved February 13, 2026, from [Link]
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Technical Support Center: Stability Profile of N-(2-hydroxy-4-methoxyphenyl)propanamide
Executive Summary N-(2-hydroxy-4-methoxyphenyl)propanamide presents a unique stability profile due to the interplay between its amide linkage , electron-rich phenol , and ortho-substitution pattern . Unlike simple amides...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(2-hydroxy-4-methoxyphenyl)propanamide presents a unique stability profile due to the interplay between its amide linkage , electron-rich phenol , and ortho-substitution pattern . Unlike simple amides, this molecule is subject to three distinct degradation vectors depending on pH and oxidative stress:
Amide Hydrolysis (Acid/Base): Cleavage to the aniline and acid.
Oxidative Quinone Formation (Base): Rapid discoloration due to the electron-donating methoxy and hydroxy groups.
Benzoxazole Cyclization (Acid/Heat): A specific intramolecular dehydration pathway driven by the ortho-hydroxy group.
This guide provides the mechanistic insights and protocols necessary to stabilize this compound and identify its degradation products.
In acidic media (pH < 4), the compound faces a bifurcation in degradation pathways. While hydrolysis is the thermodynamic norm, the ortho-hydroxy group facilitates a kinetic trap leading to cyclization.
The Mechanisms
Hydrolysis: Protonation of the carbonyl oxygen activates the amide toward nucleophilic attack by water.[1][2] This yields propanoic acid and 2-amino-5-methoxyphenol .
Cyclization (The "Ortho Effect"): Under dehydrating acidic conditions or high temperatures, the ortho-hydroxyl oxygen attacks the activated amide carbonyl. This intramolecular reaction expels water to form 5-methoxy-2-ethylbenzoxazole .
Troubleshooting Guide: Acidic Conditions
Symptom
Probable Cause
Diagnostic Check
Loss of Assay (Low pH)
Standard Amide Hydrolysis
Check for Propanoic Acid peak (early eluting) and Amine peak (pH dependent retention).
New Lipophilic Impurity
Benzoxazole Formation . The cyclized product is less polar than the parent amide.
Check mass spectrum for [M-H₂O]+ (Mass loss of 18 Da).
Rate Acceleration
Intramolecular Catalysis . The o-OH group can H-bond to the carbonyl, increasing electrophilicity.
Compare degradation rate to a para-isomer (if available). The ortho isomer degrades faster.
Visualizing the Acidic Pathways
Caption: Figure 1. Bifurcation of degradation in acidic media. Path A (Hydrolysis) is dominant in aqueous buffers; Path B (Cyclization) increases with temperature and acidity.
Module 2: Basic Stability (Oxidation & Color Shift)[3]
In basic media (pH > 8), the stability profile is dominated by the phenolic moiety . The 4-methoxy group acts as an Electron Donating Group (EDG), making the phenolate ion extremely electron-rich and prone to oxidation.
The Mechanisms
Phenolate Oxidation: Upon deprotonation (pKa ≈ 9.5–10), the phenolate ion reacts with dissolved oxygen. This forms radical intermediates that couple to form colored oligomers or oxidize further to para-quinones (if the methoxy group hydrolyzes) or ortho-quinone imines .
Base Hydrolysis: Hydroxide attacks the amide carbonyl.[1][3] However, the resulting amine (an aniline anion) is a poor leaving group, making this pathway generally slower than oxidation unless the system is anaerobic.
Troubleshooting Guide: Basic Conditions
Symptom
Probable Cause
Remediation
Solution turns Pink/Brown
Quinone/Oligomer Formation . This is oxidative degradation, not hydrolysis.
Degas buffers with Argon/Nitrogen. Add antioxidant (e.g., Sodium Metabisulfite).
Rapid Assay Drop (No Color)
Base Hydrolysis . Occurs if oxidation is suppressed.
Dimerization . Oxidative coupling of two phenolate rings.
Check LC-MS for [2M-2H] dimers.
Visualizing the Basic Pathways
Caption: Figure 2. In basic conditions, oxidative degradation (Red) often outcompetes hydrolysis (Green) due to the electron-rich nature of the ring.
Module 3: Experimental Protocol (Stress Testing)
To validate the stability profile of N-(2-hydroxy-4-methoxyphenyl)propanamide, perform the following forced degradation study aligned with ICH Q1A(R2) guidelines.
1. Sample Preparation
Stock Solution: 1 mg/mL in Methanol/Water (50:50).
Control: Store one aliquot at 4°C in the dark.
2. Stress Conditions
Stressor
Condition
Duration
Target Degradation
Acid Hydrolysis
0.1 N HCl, 60°C
2–24 Hours
5–20%
Base Hydrolysis
0.1 N NaOH, Ambient
1–4 Hours
5–20% (Watch for color!)
Oxidation
0.3% H₂O₂, Ambient
1–24 Hours
5–20%
Thermal
60°C (Solid State)
7 Days
< 5% (Check for benzoxazole)
3. Analytical Method (HPLC-UV)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses phenol ionization).
Detection: 254 nm (Aromatic ring) and 280 nm (Phenol specificity).
4. Data Interpretation Logic
Caption: Figure 3. Troubleshooting decision tree for identifying degradation products based on visual and chromatographic evidence.
FAQ: Frequently Asked Questions
Q1: Why does the compound degrade faster in base than in acid?A: While amides are generally stable, the phenol group in this molecule deprotonates in base. The resulting electron-rich species is highly susceptible to oxidative degradation by dissolved oxygen, which occurs much faster than hydrolytic cleavage. Always use degassed solvents for basic studies.
Q2: Can I prevent the "Pink Solution" issue?A: Yes. Add an antioxidant like ascorbic acid or sodium metabisulfite (0.1%) to your buffer, or work strictly under an inert atmosphere (Nitrogen/Argon glovebox).
Q3: Is the benzoxazole impurity toxic?A: Benzoxazoles are a distinct chemical class with different biological activities. If formed, it must be treated as a potential genotoxic impurity (PGI) until proven otherwise, as it alters the pharmacophore significantly.
Q4: Does the methoxy group affect hydrolysis?A: Yes. As an electron-donating group, the 4-methoxy substituent increases electron density on the nitrogen atom. This theoretically stabilizes the amide bond against nucleophilic attack compared to an unsubstituted aniline, but it renders the ring significantly more prone to oxidation.
References
International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[6]
[Link]
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Chapter 16: Hydrolysis of Amides).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[7] Oxford University Press. (Mechanisms of Nucleophilic Substitution at the Carbonyl Group).
Biechler, S. S., & Taft, R. W. (1957).[8] The Effect of Structure on Kinetics and Mechanism of the Alkaline Hydrolysis of Anilides.[8] Journal of the American Chemical Society.[8]
[Link]
Comparative Guide: NMR Characterization of N-(2-hydroxy-4-methoxyphenyl)propanamide
The following guide provides a comparative technical analysis of the NMR characterization of N-(2-hydroxy-4-methoxyphenyl)propanamide . This document is structured to assist analytical scientists in distinguishing this s...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comparative technical analysis of the NMR characterization of N-(2-hydroxy-4-methoxyphenyl)propanamide . This document is structured to assist analytical scientists in distinguishing this specific amide from its regioisomers and non-hydroxylated analogs using 1H and 13C NMR spectroscopy.
Executive Summary
N-(2-hydroxy-4-methoxyphenyl)propanamide is a functionalized anilide derivative, often encountered as a synthetic intermediate or a metabolite of alkoxy-anilines. Its characterization presents a specific challenge: distinguishing the 1,2,4-trisubstituted aromatic system and the labile phenolic hydroxyl group from structurally similar impurities (e.g., the 3-hydroxy isomer or the non-hydroxylated N-(4-methoxyphenyl)propanamide).
This guide compares the spectral performance of this molecule in DMSO-d₆ vs. CDCl₃ and provides a definitive assignment logic to validate its structure without reliance on external reference standards.
Structural Context & Comparison Strategy
To ensure robust identification, we compare the target molecule against its most common "confuser"—the non-hydroxylated analog N-(4-methoxyphenyl)propanamide .
Feature
Target: N-(2-hydroxy-4-methoxyphenyl)propanamide
Alternative: N-(4-methoxyphenyl)propanamide
Diagnostic NMR Impact
Symmetry
Asymmetric (ABC System)
Symmetric (AA'BB' System)
Target shows 3 distinct aromatic signals; Alternative shows 2 doublets.
OH signal in Target is sharp and deshielded (>9 ppm) in DMSO.
Ortho Shift
Amide is ortho to OH
Amide is ortho to H
The H6 proton in the Target is significantly deshielded by the amide carbonyl.
Experimental Protocol
2.1 Sample Preparation
Solvent Selection:DMSO-d₆ is the required solvent for full characterization.
Reasoning: CDCl₃ often leads to broadening or disappearance of the phenolic -OH and amide -NH protons due to rapid exchange. DMSO-d₆ stabilizes these protons via hydrogen bonding, allowing for sharp integration and confirmation of the functional groups.
Concentration: 10–15 mg in 0.6 mL solvent.
Handling: Filter through a glass wool plug to remove paramagnetic particulates (e.g., from spatulas) that broaden lines.
2.2 Instrument Parameters (400 MHz equivalent)
Pulse Sequence: zg30 (standard 30° pulse).
Relaxation Delay (D1): Set to 2.0 s (minimum) to ensure full relaxation of the isolated aromatic protons (H3) and the methoxy singlet.
Temperature: 298 K (25°C). Note: If OH broadening occurs, lower temperature to 280 K.
Detailed Spectral Analysis
3.1 1H NMR Assignment (DMSO-d₆)
The aromatic region is the "fingerprint." Unlike the symmetric para-substituted analog, the target displays a 1,2,4-substitution pattern.
Position
Shift (δ ppm)
Multiplicity
Integral
Coupling (Hz)
Assignment Logic
NH
9.10
s (br)
1H
-
Amide proton. Deshielded by carbonyl.
OH
9.30 - 9.60
s (br)
1H
-
Phenolic OH. Often appears downfield of NH due to intramolecular H-bonding with the amide carbonyl.
Ar-H6
7.65
d
1H
J = 8.8
Diagnostic Peak. Ortho to the amide group. Significantly deshielded compared to other aromatic protons.
Ar-H3
6.45
d
1H
J = 2.6
Ortho to OH, Meta to OMe. Highly shielded by two oxygen donors. Appears as a small doublet (meta coupling).
Ar-H5
6.55
dd
1H
J = 8.8, 2.6
Ortho to OMe, Meta to amide. Shielded. Shows large ortho coupling to H6 and small meta coupling to H3.
OMe
3.70
s
3H
-
Methoxy group. Characteristic singlet.
CH₂
2.35
q
2H
J = 7.5
Methylene of propionyl chain.
CH₃
1.08
t
3H
J = 7.5
Terminal methyl of propionyl chain.
Critical Comparison Note: In the non-hydroxylated alternative (N-(4-methoxyphenyl)propanamide), the aromatic region simplifies to two doublets at δ 7.50 and δ 6.85 (AA'BB' system). The appearance of the split signals at 6.45/6.55 ppm confirms the presence of the 2-hydroxy group.
3.2 13C NMR Assignment (DMSO-d₆)
Carbon Type
Shift (δ ppm)
Assignment
C=O
171.5
Amide Carbonyl
C-OH
149.0
C2 (Phenolic carbon, deshielded by O)
C-OMe
156.5
C4 (Methoxy carbon, deshielded by O)
C-N
120.5
C1 (Ipso to Nitrogen)
Ar-CH (C6)
123.0
C6 (Ortho to amide)
Ar-CH (C5)
105.0
C5 (Ortho to OMe)
Ar-CH (C3)
102.5
C3 (Ortho to OH, most shielded)
OMe
55.5
Methoxy carbon
CH₂
29.5
Propionyl methylene
CH₃
9.8
Propionyl methyl
Visualization of Characterization Logic
4.1 Structural Validation Workflow
This diagram outlines the decision process for confirming the structure against potential impurities.
Caption: Decision tree for distinguishing the target molecule from its non-hydroxylated analog.
4.2 HMBC Correlation Map
The Heteronuclear Multiple Bond Correlation (HMBC) is the definitive proof of the connectivity between the propionyl chain and the aromatic ring.
Caption: Key HMBC correlations. The correlation from H6 to the Amide Carbonyl (C=O) links the ring to the side chain.
References
General 1H NMR Shifts of 2-Hydroxyacetanilides
Source: Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." (Data for ortho-hydroxyacetanilide used as aromatic anchor).[2]
Solvent Effects on Phenolic Amides
Source: Chemistry Stack Exchange. "What effect does hydrogen bonding have on H NMR spectra?" (Explaining the DMSO-d6 vs CDCl3 shift logic).
Reference Data for Non-Hydroxylated Analog (N-(4-methoxyphenyl)propanamide)
Intramolecular Hydrogen Bonding in 2-Hydroxyanilides
Source: RSC Advances. "Paracetamol and other acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI contrast agents." (Confirming the downfield shift of OH/NH in ortho-isomers).
A Comparative Guide to Purity Assessment of N-(2-hydroxy-4-methoxyphenyl)propanamide: qNMR, HPLC, and DSC
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is no...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. This guide offers an in-depth comparison of three orthogonal analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Differential Scanning Calorimetry (DSC)—for the purity assessment of N-(2-hydroxy-4-methoxyphenyl)propanamide, a vital building block in the synthesis of various pharmaceutical agents.
Introduction to N-(2-hydroxy-4-methoxyphenyl)propanamide and the Imperative of Purity
N-(2-hydroxy-4-methoxyphenyl)propanamide is a phenolic amide derivative whose structural integrity and purity are paramount for the successful synthesis of downstream products and the ultimate safety of the final drug formulation. Impurities, which can arise from starting materials, synthetic byproducts, or degradation, can significantly impact the pharmacological and toxicological profile of an API.[1][2] Therefore, employing robust and validated analytical methods for purity determination is a critical aspect of quality control in the pharmaceutical industry.[3]
This guide will navigate the principles, methodologies, and comparative performance of qNMR, HPLC, and DSC, providing field-proven insights and experimental data to empower researchers in selecting the most appropriate analytical strategy for their needs.
Quantitative NMR (qNMR): A Primary Method for Absolute Purity Determination
Quantitative NMR stands as a powerful primary analytical method, offering direct and absolute quantification of an analyte without the need for a specific reference standard of the compound itself.[4] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific nuclear magnetic resonance signal and the number of nuclei contributing to that signal.[5][6]
The Causality Behind Experimental Choices in qNMR
The successful implementation of a qNMR experiment hinges on a series of carefully considered choices, each with a direct impact on the accuracy and reliability of the results.
Selection of a Suitable Deuterated Solvent: The solvent must completely dissolve the analyte and the internal standard without causing any chemical degradation. For N-(2-hydroxy-4-methoxyphenyl)propanamide, a phenolic amide, polar solvents like dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD) are excellent candidates due to their high dissolving power for such compounds.[7] The choice of solvent also influences the chemical shifts of the analyte's protons, which can be strategically used to resolve overlapping signals.[8]
Choosing an Appropriate Internal Standard: The internal standard is the cornerstone of accuracy in qNMR. An ideal internal standard should:
Be of high and certified purity.
Be chemically stable and non-reactive with the analyte and solvent.
Possess a simple NMR spectrum with at least one signal that is well-resolved from the analyte's signals.
Have a known molecular weight.
For the analysis of N-(2-hydroxy-4-methoxyphenyl)propanamide, maleic acid or 1,4-dinitrobenzene are suitable internal standards, as their signals in the aromatic or olefinic region typically do not overlap with the signals of the analyte.[9]
Experimental Protocol: Purity Assessment of N-(2-hydroxy-4-methoxyphenyl)propanamide by ¹H qNMR
This protocol outlines a validated, step-by-step methodology for the purity determination of N-(2-hydroxy-4-methoxyphenyl)propanamide using ¹H qNMR.
1. Sample and Standard Preparation:
Accurately weigh approximately 20 mg of N-(2-hydroxy-4-methoxyphenyl)propanamide into a clean, dry vial.
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid, >99.5% purity) into the same vial.
Record the exact weights to four decimal places.
Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6) to the vial.
Ensure complete dissolution by gentle vortexing or sonication.
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Nucleus: ¹H
Pulse Program: A standard 90° pulse sequence.
Relaxation Delay (d1): A crucial parameter for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the protons of interest (both analyte and internal standard). A d1 of 30-60 seconds is typically sufficient to ensure full relaxation.
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).[6]
Temperature: Maintain a constant temperature (e.g., 298 K) to minimize variations in chemical shifts.
3. Data Processing and Purity Calculation:
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
Carefully integrate a well-resolved, non-overlapping signal of N-(2-hydroxy-4-methoxyphenyl)propanamide. Based on its structure, a singlet from the methoxy group or a triplet from the propanamide methyl group are potential candidates.
Integrate the chosen signal of the internal standard (e.g., the singlet of the two olefinic protons of maleic acid).
Calculate the purity of N-(2-hydroxy-4-methoxyphenyl)propanamide using the following equation[4]:
Visualizing the qNMR Workflow
Caption: Workflow for purity assessment by qNMR.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Impurity Profiling
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high-resolution separation capabilities and sensitivity in detecting trace impurities.[10][11] For purity assessment, HPLC is typically used in an area percent mode, where the purity is calculated based on the relative area of the main component peak to the total area of all detected peaks.
The Logic Behind HPLC Method Development
Developing a robust HPLC method for N-(2-hydroxy-4-methoxyphenyl)propanamide requires a systematic approach to achieve optimal separation of the main compound from potential impurities.
Column Selection: A reversed-phase C18 column is a common starting point for the separation of moderately polar compounds like phenolic amides.[7]
Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often with a pH modifier like formic acid or a buffer) and an organic solvent (such as acetonitrile or methanol) is typically employed to achieve good separation of compounds with varying polarities.
Detection Wavelength: The choice of UV detection wavelength is critical for sensitivity. An analysis of the UV spectrum of N-(2-hydroxy-4-methoxyphenyl)propanamide would reveal its maximum absorbance wavelength (λmax), which should be used for detection to ensure high sensitivity for both the main component and potential impurities.
Experimental Protocol: HPLC Purity Analysis of N-(2-hydroxy-4-methoxyphenyl)propanamide
This protocol provides a general framework for the HPLC analysis of N-(2-hydroxy-4-methoxyphenyl)propanamide. Method validation according to ICH Q2(R2) guidelines is essential before routine use.
1. Instrumentation and Conditions:
HPLC System: A standard HPLC system with a UV-Vis detector.
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase:
A: 0.1% Formic acid in water
B: 0.1% Formic acid in acetonitrile
Gradient Program: A suitable gradient to elute the analyte and any potential impurities (e.g., starting with a low percentage of B and increasing over time).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: λmax of N-(2-hydroxy-4-methoxyphenyl)propanamide.
Injection Volume: 10 µL.
2. Sample Preparation:
Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase) to a concentration of approximately 1 mg/mL.
3. Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the purity by the area percent method:
Visualizing the HPLC Workflow
Caption: Workflow for purity assessment by HPLC.
Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity determination of crystalline organic compounds, DSC relies on the van't Hoff equation, which describes the melting point depression and broadening of the melting endotherm caused by impurities.[12]
Key Considerations for DSC Purity Analysis
The applicability and accuracy of DSC for purity determination are contingent on several factors:
Crystalline Nature: The compound must be a crystalline solid with a sharp melting point.
Thermal Stability: The compound should not decompose or undergo other thermal events in the melting range.
Eutectic Behavior: The impurities should form a eutectic system with the main component.
Experimental Protocol: DSC Purity Determination of N-(2-hydroxy-4-methoxyphenyl)propanamide
This protocol describes the general procedure for DSC purity analysis.
1. Instrumentation and Calibration:
DSC Instrument: A calibrated DSC instrument.
Pans: Aluminum pans, hermetically sealed to prevent sublimation.
Atmosphere: Inert atmosphere (e.g., nitrogen) at a constant flow rate.
2. Sample Preparation:
Accurately weigh a small amount of the sample (typically 1-3 mg) into an aluminum pan.
Hermetically seal the pan.
3. DSC Measurement:
Heating Rate: A slow heating rate (e.g., 1-2 °C/min) is typically used to maintain thermal equilibrium.
Temperature Program: Heat the sample through its melting range.
4. Data Analysis:
The instrument software uses the van't Hoff equation to calculate the mole percent purity based on the shape of the melting endotherm.
Visualizing the DSC Workflow
Caption: Workflow for purity assessment by DSC.
Comparative Performance: qNMR vs. HPLC vs. DSC
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, the nature of the compound, and the information sought.
Feature
Quantitative NMR (qNMR)
High-Performance Liquid Chromatography (HPLC)
Differential Scanning Calorimetry (DSC)
Principle
Absolute, primary method based on molar concentration.[4]
Comparative method based on separation and detection.[3]
Absolute method based on melting point depression.
High, but can be influenced by the response factors of impurities.[3]
Good for high-purity (>98.5%) crystalline compounds.
Precision
Excellent, typically with low relative standard deviation (RSD).
Very good, with low RSD.
Good, but can be influenced by sample homogeneity.
Specificity
High, as specific resonances are quantified.
High, based on chromatographic separation.
Low, does not distinguish between different impurities.
Impurity Detection
Can quantify known and unknown impurities if they have unique signals.
Excellent for detecting and quantifying trace impurities.
Only detects impurities that are soluble in the melt.
Reference Standard
Requires a certified internal standard of a different compound.
Often relies on a reference standard of the analyte for accurate quantification of impurities.
Does not require a reference standard.
Sample Throughput
Moderate, requires longer acquisition times for high precision.
High, with modern UPLC systems.
High, with rapid heating and cooling cycles.
Sample Amount
Requires several milligrams (5-20 mg).
Requires micrograms to milligrams.
Requires a small amount (1-3 mg).
Limitations
Signal overlap can be a challenge; requires a high-field NMR.
Co-eluting impurities; impurities without a chromophore may not be detected by UV.
Not suitable for amorphous or thermally unstable compounds.
Visualizing the Method Comparison
Caption: Interrelationship of qNMR, HPLC, and DSC.
Conclusion: An Integrated Approach for Comprehensive Purity Assessment
For a comprehensive and robust purity assessment of N-(2-hydroxy-4-methoxyphenyl)propanamide, a multi-faceted approach employing orthogonal techniques is recommended.
qNMR serves as an excellent primary method for providing an accurate, absolute purity value, which can be used to qualify reference standards.
HPLC is indispensable for impurity profiling, offering high sensitivity for the detection and quantification of trace impurities that may not be visible by NMR.
DSC provides a rapid, complementary method for assessing the purity of the crystalline solid form and can corroborate the results obtained from qNMR and HPLC.
By leveraging the strengths of each technique, researchers and drug development professionals can build a comprehensive understanding of the purity profile of N-(2-hydroxy-4-methoxyphenyl)propanamide, ensuring the quality and safety of this critical pharmaceutical intermediate.
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